PF-0713
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1083093-47-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2,6-bis[(2R)-butan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
FHTGJZOULSYEOB-GHMZBOCLSA-N |
Isomerische SMILES |
CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O |
Kanonische SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-0713; PF 0713; PF713. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PF-0713: An Inquiry into its GABAA Receptor Agonism Reveals Limited Public Data
Despite initial indications of its development as a GABAA receptor agonist, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information on PF-0713. While the compound, chemically identified as (R,R)-2,6-di-sec-butylphenol, has been mentioned in the context of anesthetic drug development, detailed quantitative data regarding its binding affinity, efficacy, and potency at the GABAA receptor, as well as specific experimental protocols, are not publicly accessible. This scarcity of information precludes the creation of a detailed technical guide as requested.
This compound was briefly highlighted in a 2010 review by Sneyd and Rigby-Jones as a propofol-related structure under investigation as a GABAA receptor agonist for intravenous anesthesia. The review referenced a conference abstract from 2009 by Siegel and Konstantatos, which purportedly described a Phase 1 clinical study of the compound. However, the full details of this study, including any pharmacodynamic and pharmacokinetic data, do not appear to have been published in peer-reviewed literature.
Further investigation into the development of this compound suggests that its clinical trials were discontinued (B1498344). A historical account of anesthetic drug development mentions that while this compound showed similar efficacy and safety to propofol, it was hampered by a slower onset and longer duration of action, ultimately leading to the cessation of its development.
Searches for patents specifically detailing the pharmacological characterization of this compound as a GABAA receptor agonist have been unsuccessful. While patents exist for the industrial production of (R,R)-2,6-di-sec-butylphenol, these do not provide data relevant to its pharmaceutical application or its interaction with the GABAA receptor.
GABAA Receptor Signaling Pathway
While specific data for this compound is unavailable, the general signaling pathway for a GABAA receptor agonist can be illustrated. Activation of the GABAA receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the cell's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Caption: General signaling pathway of a GABAA receptor agonist.
Hypothetical Experimental Workflow
In the absence of specific protocols for this compound, a generalized workflow for characterizing a novel GABAA receptor agonist is presented below. This would typically involve a series of in vitro and in vivo experiments to determine the compound's pharmacological profile.
Caption: A typical experimental workflow for GABAA agonist characterization.
Conclusion
The initial promise of this compound as a novel GABAA receptor agonist for anesthesia appears to have been curtailed during early clinical development. The lack of published data following initial conference presentations is common for compounds that do not advance in the drug development pipeline. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the high attrition rates in pharmaceutical research and the resulting scarcity of public information on discontinued candidates. Without access to proprietary data from the developing company, a detailed technical guide on this compound as a GABAA receptor agonist cannot be constructed.
An In-Depth Technical Guide to the Synthesis of (R,R)-2,6-di-sec-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to obtain enantiomerically pure (R,R)-2,6-di-sec-butylphenol. The synthesis involves a two-stage process: the initial preparation of racemic 2,6-di-sec-butylphenol (B1583072) via Friedel-Crafts alkylation, followed by chiral resolution of the resulting enantiomeric mixture through the formation and separation of diastereomeric carbamates. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.
I. Synthesis of Racemic 2,6-di-sec-butylphenol
The industrial production of 2,6-di-sec-butylphenol is achieved through the Friedel-Crafts alkylation of phenol (B47542).[1][2] This method utilizes an aluminum phenoxide catalyst to direct the alkylation to the ortho positions of the phenol ring.[3][4] The alkylating agent is typically butene or sec-butyl alcohol.[1][5]
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol is a synthesized representation of typical industrial processes described in patent literature.[3][4]
1. Catalyst Preparation (in situ):
-
A suitable reaction vessel (e.g., a high-pressure autoclave) is charged with phenol and a catalytic amount of aluminum metal or a trialkylaluminum compound (e.g., triethylaluminum).[2][4]
-
The mixture is heated to approximately 150-180°C under an inert atmosphere (e.g., nitrogen) to facilitate the formation of the aluminum phenoxide catalyst.[1][4] The pressure during this stage can be around 5-20 bar.[1]
2. Alkylation Reaction:
-
The reaction mixture is then cooled to the desired alkylation temperature, typically in the range of 85-125°C.[1][3]
-
Butene is introduced into the reactor. The reaction is exothermic, and cooling should be applied to maintain the desired temperature.[4] The pressure will increase upon the introduction of butene.
-
The reaction is allowed to proceed until gas chromatography analysis indicates a significant conversion of phenol to mono- and di-alkylated products.
-
For improved selectivity towards the 2,6-disubstituted product, a two-stage temperature profile can be employed. The initial alkylation is carried out at a higher temperature (e.g., 110-125°C) to consume the phenol, followed by cooling to a lower temperature (e.g., 50-70°C) to favor the formation of the 2,6-dialkylphenol.[3]
3. Work-up and Purification:
-
Upon completion, the reactor is cooled, and the catalyst is hydrolyzed by the addition of a dilute aqueous acid solution.[6]
-
The organic layer is separated, washed with water until neutral, and then subjected to fractional distillation under reduced pressure to isolate the 2,6-di-sec-butylphenol from unreacted starting materials and other isomers (e.g., 2-sec-butylphenol, 2,4-di-sec-butylphenol).[1][6]
Quantitative Data for Racemic Synthesis
| Parameter | Value | Reference |
| Catalyst Loading | 1 gram mole of aluminum phenoxide per 100-800 gram moles of phenol | [3] |
| Initial Alkylation Temperature | 85-175°C | [3] |
| Second Stage Alkylation Temperature | 25-80°C | [3] |
| Catalyst Preparation Temperature | 120-180°C | [1] |
| Reaction Pressure | 5-20 bar | [1] |
II. Chiral Resolution of (±)-2,6-di-sec-butylphenol
The separation of the racemic mixture into its constituent enantiomers is achieved by diastereomeric resolution. This process involves the reaction of the racemic phenol with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure phenol.
Experimental Protocol: Diastereomeric Resolution
1. Formation of Diastereomeric Carbamates:
-
In a suitable flask, racemic 2,6-di-sec-butylphenol is dissolved in an anhydrous, inert solvent (e.g., toluene (B28343) or tetrahydrofuran).
-
To this solution, an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethyl isocyanate, is added. A tertiary amine catalyst, like 4-(dimethylamino)pyridine (DMAP), can be added in a small amount to facilitate the reaction.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The products are a mixture of two diastereomeric carbamates: ((R)-1-phenylethyl)-carbamic acid (R,R)-2,6-di-sec-butylphenyl ester and ((R)-1-phenylethyl)-carbamic acid (S,S)-2,6-di-sec-butylphenyl ester.
2. Separation of Diastereomers:
-
The solvent is partially evaporated under reduced pressure to concentrate the solution.
-
A non-polar solvent in which the diastereomers have different solubilities (e.g., hexane (B92381) or heptane) is added to induce fractional crystallization.
-
The less soluble diastereomer will precipitate out of the solution. The solid is collected by filtration and can be recrystallized from a suitable solvent mixture to improve its diastereomeric purity. The specific diastereomer that crystallizes first will depend on the solvent system used and must be determined experimentally.
3. Hydrolysis of the Diastereomeric Carbamate (B1207046):
-
The isolated, diastereomerically pure carbamate is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The carbamate is then hydrolyzed to regenerate the chiral phenol. This can be achieved under either acidic or basic conditions. For example, the solution can be refluxed with an aqueous solution of a strong base like sodium hydroxide (B78521) or a strong acid like hydrochloric acid.
-
After the hydrolysis is complete, the reaction mixture is cooled and neutralized.
-
The enantiomerically pure (R,R)-2,6-di-sec-butylphenol is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final product. The chiral auxiliary can also be recovered from the aqueous layer after appropriate work-up.
III. Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and resolution process.
References
- 1. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 4. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 | Vinati Organics [vinatiorganics.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to PF-07321332 (Nirmatrelvir)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07321332, known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer. It functions as a selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This document provides a comprehensive technical overview of nirmatrelvir's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
Nirmatrelvir (PF-07321332) is a peptidomimetic covalent inhibitor.[1] Its chemical structure is designed to fit into the active site of the SARS-CoV-2 Mpro.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of nirmatrelvir is provided in the table below. These properties are crucial for its formulation and bioavailability as an oral therapeutic.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | (1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | [1][2] |
| Molecular Formula | C23H32F3N5O4 | [1] |
| Molecular Weight | 499.54 g/mol | [1][3] |
| CAS Number | 2628280-40-8 | [1] |
| Melting Point | 192.9 °C | [1] |
| Water Solubility | 0.0277 mg/mL | [2] |
| logP | 2.12 | [2] |
| pKa (Strongest Acidic) | 7.1 | [2] |
| pKa (Strongest Basic) | -1.6 | [2] |
| Solubility | Freely soluble in DMSO and methanol; soluble in acetonitrile (B52724) and ethanol; sparingly soluble in ethyl acetate; slightly soluble in tert-butyl methyl ether; practically insoluble in water and heptane. | [4][5] |
Mechanism of Action
Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[6][7] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins required for viral replication.[6][8]
The nitrile group of nirmatrelvir acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][9] This covalent modification blocks the substrate-binding site and inhibits the proteolytic activity of the enzyme, thereby preventing viral replication.[9][10] The high degree of conservation of the Mpro active site among coronaviruses suggests that nirmatrelvir may have broad-spectrum activity against various coronaviruses.[6][11]
Signaling Pathway of Mpro Inhibition
The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.
Caption: Mechanism of Nirmatrelvir Action in Inhibiting SARS-CoV-2 Replication.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[8][12]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM TCEP
-
Nirmatrelvir (or test compound)
-
384-well, low-volume black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of nirmatrelvir in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of SARS-CoV-2 Mpro (final concentration typically 30-60 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically 30 µM) to each well.
-
Immediately measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a microplate reader.
-
The initial reaction velocity is determined from the linear phase of the fluorescence signal.
-
The inhibition constant (Ki) or IC50 values are calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[8]
Antiviral Activity Assay (Cell-Based)
This protocol outlines a method to evaluate the antiviral efficacy of nirmatrelvir in a cell culture system.[12][13]
Materials:
-
VeroE6 cells (or other susceptible cell lines like Calu-3 or Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock
-
Nirmatrelvir (or test compound)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, cytopathic effect (CPE) reduction assay, or TCID50 assay)
Procedure:
-
Seed VeroE6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of nirmatrelvir in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).
-
Assess antiviral activity:
-
qRT-PCR: Quantify the amount of viral RNA in the cell culture supernatant.
-
CPE Reduction Assay: Evaluate the protection of cells from virus-induced cell death, often using a cell viability reagent like CellTiter-Glo.
-
TCID50 Assay: Determine the titer of infectious virus particles in the supernatant.
-
-
The half-maximal effective concentration (EC50) is calculated by plotting the inhibition of viral replication against the log of the compound concentration.
Synthesis of Nirmatrelvir
Several synthetic routes for nirmatrelvir have been reported. A convergent synthesis approach is commonly employed, involving the coupling of key intermediates.[14][15]
Simplified Synthetic Workflow:
Caption: A Simplified Workflow for the Synthesis of Nirmatrelvir.
A common synthetic strategy involves the coupling of a bicyclic proline derivative with a protected L-tert-leucine, followed by coupling with an aminolactam intermediate, and a final dehydration step to form the nitrile group.[14][15] The use of coupling agents like EDCI or HATU is typical for the amide bond formations.[11][16]
Pharmacokinetics and In Vivo Efficacy
Nirmatrelvir is orally bioavailable and is co-administered with a low dose of ritonavir (B1064).[1][17] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[18] By inhibiting CYP3A4, ritonavir boosts the plasma concentrations of nirmatrelvir, allowing it to remain at therapeutic levels for a longer duration.[1][17]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of nirmatrelvir when co-administered with ritonavir in healthy subjects.
| Parameter | Value | Reference |
| Cmax (µg/mL) | 2.21 | [2] |
| AUCinf (µg*hr/mL) | 23.01 | [2] |
| Volume of Distribution (L) | 104.7 | [2] |
| Plasma Protein Binding | ~69% | [2][18] |
In clinical trials, treatment with nirmatrelvir/ritonavir has demonstrated a significant reduction in the risk of hospitalization or death in high-risk patients with COVID-19.[6]
Conclusion
Nirmatrelvir (PF-07321332) is a specifically designed, orally active inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic profile when boosted with ritonavir have established it as a critical therapeutic agent in the management of COVID-19. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists in the field of antiviral drug discovery and development.
References
- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PF-07321332 | Nirmatrelvir | Paxlovid supplier | CAS 2628280-40-8 | SARS-CoV-2 inhibitor| AOBIOUS [aobious.com]
- 4. cdn.who.int [cdn.who.int]
- 5. caymanchem.com [caymanchem.com]
- 6. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 15. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iajps.com [iajps.com]
- 18. researchgate.net [researchgate.net]
The Development of PF614: A Novel Trypsin-Activated Abuse-Protected Opioid by Ensysce Biosciences
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In response to the ongoing opioid crisis, Ensysce Biosciences is developing a new generation of safer opioid analgesics. Their lead candidate, PF614, is a novel, extended-release prodrug of oxycodone designed with two proprietary technology platforms: Trypsin-Activated Abuse Protection (TAAP) and Multi-Pill Abuse Resistance (MPAR®). This technical guide provides a comprehensive overview of the development of PF614, including its mechanism of action, preclinical and clinical data, and experimental protocols. As the initial user query referenced "PF-0713," it is important to clarify that the correct identifier for this lead compound is PF614.
Core Technologies: TAAP™ and MPAR®
Ensysce's approach to safer opioid development centers on its two innovative and complementary technology platforms.
Trypsin-Activated Abuse Protection (TAAP™)
The TAAP™ platform utilizes a prodrug approach to opioid delivery. PF614 is a chemically modified version of oxycodone that is pharmacologically inactive in its initial state. Activation of the drug occurs exclusively in the small intestine through the enzymatic action of trypsin, a key digestive enzyme.[1] This targeted activation is designed to prevent drug abuse through non-oral routes of administration such as snorting or injection, as trypsin is not present in sufficient quantities in the nasal passages or bloodstream to activate the prodrug.[1]
The activation of PF614 is a two-step process:
-
Trypsin Cleavage: In the gastrointestinal tract, trypsin cleaves a specific linker attached to the oxycodone molecule.
-
Intramolecular Cyclization: This initial cleavage initiates a spontaneous intramolecular cyclization reaction, which then releases the active oxycodone molecule for absorption.[2]
This controlled, two-step release mechanism also contributes to the extended-release profile of PF614.
Multi-Pill Abuse Resistance (MPAR®)
To address the risk of overdose from ingesting multiple doses, Ensysce has developed the MPAR® technology. PF614-MPAR is a combination product containing the TAAP™ oxycodone prodrug (PF614) and a small amount of a trypsin inhibitor, nafamostat (B1217035).[1][3]
When taken as prescribed, the low dose of nafamostat does not significantly impact the trypsin-mediated activation of PF614, allowing for therapeutic levels of oxycodone to be released.[3] However, if a supra-therapeutic dose (i.e., multiple pills) is ingested, the increased amount of nafamostat competitively inhibits trypsin, thereby limiting the activation of PF614 and the subsequent release of oxycodone.[4][5] This mechanism is designed to create a ceiling effect for oxycodone exposure, mitigating the risk of a potentially fatal overdose.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the activation pathway of PF614 and the overdose protection mechanism of PF614-MPAR.
Clinical Development Program
PF614 has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, abuse potential, and efficacy.
Pharmacokinetic Profile
Study PF614-102: This Phase 1b, randomized, two-part study evaluated the pharmacokinetic (PK) profile of PF614 compared to OxyContin® in healthy adult subjects. The study included a multiple-ascending dose (MAD) portion and a bioequivalence (BE) and food effect portion.[6][7]
The results demonstrated that PF614 has a delayed onset and extended-release profile compared to OxyContin.[8] Notably, PF614 100 mg was found to be bioequivalent to OxyContin 40 mg under both fasted and fed conditions, suggesting that PF614 could be a direct substitute.[1]
Table 1: Pharmacokinetic Parameters of PF614 vs. OxyContin (Fasted and Fed Conditions) [8]
| Parameter | PF614 (100 mg) - Fasted | PF614 (100 mg) - Fed | OxyContin (40 mg) - Fasted | OxyContin (40 mg) - Fed |
| Cmax (ng/mL) | 49.56 | 59.72 | Not Reported | 67.55 |
| Tmax (hr) | 6.0 | 6.0 | Not Reported | Not Reported |
| AUCinf (h*ng/mL) | 571 | 652 | Not Reported | 584 |
Human Abuse Potential (HAP) Studies
A critical component of the PF614 development program has been the evaluation of its abuse potential through both intranasal and oral routes of administration in non-dependent, recreational opioid users.
Intranasal HAP Study: This study compared the abuse potential of crushed intranasal PF614 to crushed intranasal immediate-release (IR) oxycodone. The primary endpoints were "Drug Liking" and "Take Drug Again," as measured by Visual Analog Scales (VAS). The results showed that intranasal PF614 had significantly lower VAS scores for both primary endpoints compared to IR oxycodone, indicating a reduced potential for abuse via the nasal route.[9]
Oral HAP Study (PF614-104): This study evaluated the abuse potential of oral PF614 compared to oral IR oxycodone.[10] The study was designed to assess "Drug Liking" and other abuse-related measures.[11]
Table 2: Summary of Human Abuse Potential Study Findings
| Study | Route | Comparator | Key Findings |
| Intranasal HAP | Intranasal | Crushed IR Oxycodone | Significantly lower "Drug Liking" and "Take Drug Again" VAS scores for PF614.[9] |
| Oral HAP (PF614-104) | Oral | IR Oxycodone | Designed to demonstrate lower abuse potential and "Drug Liking".[10][11] |
Overdose Protection: PF614-MPAR Clinical Data
Study PF614-MPAR-102: This Phase 1 study was designed to evaluate the overdose protection mechanism of PF614-MPAR.[4][5] The study assessed the impact of increasing doses of PF614-MPAR on oxycodone exposure. Interim data from this study demonstrated that when three or more doses of PF614-MPAR were administered, the maximum blood concentration (Cmax) of oxycodone was significantly lower compared to the same dose of PF614 alone, providing evidence of the overdose protection mechanism.[4][5] At a single dose, there was no significant difference in Cmax between PF614 and PF614-MPAR.[4]
Table 3: PF614-MPAR-102 Overdose Protection Study - Key Findings [4]
| Dose | Comparison | Outcome | p-value |
| Single 100 mg dose | PF614 vs. PF614-MPAR | No significant difference in Cmax | p = 0.523 |
| Three 100 mg doses | PF614 vs. PF614-MPAR | Significantly lower Cmax for PF614-MPAR | p = 0.0019 |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the data generated.
Study PF614-102: Pharmacokinetics and Bioequivalence
-
Official Title: A Phase 1b, Randomized, 2-Part Single-Center Study to Evaluate the PK and Safety of Multiple-Ascending Oral Doses of PF614 and the Food Effect and Bioavailability/Bioequivalence of Single Oral Doses of PF614 Relative to OxyContin in Healthy Adult Subjects.[6]
-
Study Design: This was a single-center study with two parts:
-
Part A (MAD): Multiple ascending doses of PF614 were administered to healthy subjects to evaluate safety and pharmacokinetics at steady state.[6]
-
Part B (BE and Food Effect): A randomized, 4-way crossover design was used to compare the bioavailability of single oral doses of PF614 (100 mg) with OxyContin (40 mg) under both fasted and fed conditions.[6]
-
-
Population: Healthy adult male and female subjects.[6]
-
Key Assessments: Plasma concentrations of PF614 and oxycodone were measured at various time points to determine pharmacokinetic parameters including Cmax, Tmax, and AUC. Safety and tolerability were also assessed.[6]
Study PF614-MPAR-102: Overdose Protection
-
Official Title: A Single and Multiple Dose Study to Evaluate the Pharmacokinetics of Oxycodone and PF614 when PF614 Capsule is Co‑Administered with Nafamostat as a Combination of Immediate Release Solution and Extended Release Capsule Formulations (PF614-MPAR) in Healthy Subjects.[12]
-
Study Design: A multi-part study to evaluate the full dosage range of PF614-MPAR, potential food effects, and a multiple ascending dose component. The study design involved subjects serving as their own control, receiving both PF614 and PF614-MPAR at different dose levels.[4][5][12]
-
Population: Healthy volunteers.[12]
-
Key Assessments: The primary outcome was the pharmacokinetic profile of oxycodone following administration of single and multiple doses of PF614-MPAR compared to PF614 alone, with a focus on Cmax to demonstrate the overdose protection mechanism.[4][5]
Conclusion
Ensysce Biosciences' PF614 represents a significant advancement in the development of safer opioid analgesics. The dual-layered safety approach of the TAAP™ and MPAR® platforms addresses both abuse by non-oral routes and the risk of oral overdose. Clinical data to date supports the intended mechanism of action and pharmacokinetic profile of PF614 and PF614-MPAR. As PF614 progresses through late-stage clinical development, it holds the potential to become a valuable tool in the management of severe pain while mitigating some of the most pressing risks associated with traditional opioid therapies. Further data from ongoing and planned studies will be crucial in fully elucidating the clinical utility and safety profile of this novel therapeutic agent.
References
- 1. ensysce.com [ensysce.com]
- 2. Clinical evaluation of PF614, a novel TAAP prodrug of oxycodone, versus OxyContin in a multi‐ascending dose study with a bioequivalence arm in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensysce Biosciences Announces Completion of Enrollment for Groundbreaking Opioid Overdose Protection Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]
- 4. Ensysce Biosciences Announces Positive Interim Data for Breakthrough Therapy PF614-MPAR :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]
- 5. Ensysce Biosciences Announces Positive Data from Opioid Overdose Protection Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ensysce Biosciences Announces First Cohort Dosing in [globenewswire.com]
- 8. Ensysce Biosciences Announces Positive Bioequivalence (BE) Study Data of Novel "TAAP" Opioid PF614 and Provides Timing of Corporate Update Call - BioSpace [biospace.com]
- 9. ensysce.com [ensysce.com]
- 10. Ensysce Biosciences Announces Critical Step in Human Abuse Potential Study of PF614 With Database Lock :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]
- 11. Ensysce Biosciences Announces First Subjects Dosed in Second Human Abuse Potential Study :: Ensysce Biosciences, Inc. (ENSC) [ir.ensysce.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Pharmacology of PF-0713
An In-Depth Technical Guide on the Pharmacology of PF-07321332 (Nirmatrelvir)
Executive Summary
PF-07321332, chemically known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer.[1][2] It serves as the primary active component of the combination therapy PAXLOVID™, co-packaged with ritonavir (B1064), which received Emergency Use Authorization (EUA) and subsequent approval for the treatment of mild-to-moderate COVID-19 in high-risk individuals.[1][3] Nirmatrelvir is a peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the pharmacology of nirmatrelvir, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical efficacy, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Nirmatrelvir is a specifically designed inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as the 3C-like protease (3CLpro). This enzyme plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[1][2]
By binding to the active site of Mpro, nirmatrelvir blocks this proteolytic activity, thereby preventing the virus from replicating.[4][5] It acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[4][6] This targeted inhibition is highly specific to the viral protease, with no significant off-target effects on human proteases.[7] The co-administration of ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is crucial for slowing the metabolism of nirmatrelvir, thus increasing its plasma concentration and maintaining therapeutic levels.[8][9]
Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.
Pharmacodynamics
Nirmatrelvir has demonstrated potent in vitro activity against SARS-CoV-2, including various variants of concern such as Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron.[8] Its efficacy is attributed to the highly conserved nature of the Mpro active site across different coronaviruses.[10]
| Parameter | Value | Assay Type |
| Ki (SARS-CoV-2 Mpro) | 3.1 nM | Biochemical Assay |
| IC50 (SARS-CoV-2 Mpro) | 19.2 nM | Biochemical Assay |
| Table 1: In Vitro Inhibitory Activity of Nirmatrelvir |
Pharmacokinetics
The pharmacokinetic profile of nirmatrelvir is significantly enhanced by its co-administration with ritonavir. Ritonavir inhibits the CYP3A4-mediated metabolism of nirmatrelvir, leading to higher systemic exposure and a longer half-life, which allows for twice-daily dosing.[3][11]
| Parameter (with Ritonavir) | Value | Conditions |
| Tmax (Time to Peak Concentration) | ~3.00 hours | Day 5 of dosing in patients with mild-to-moderate COVID-19 |
| Cmax (Maximum Concentration) | 3.43 µg/mL | Day 5 of dosing in patients with mild-to-moderate COVID-19 |
| Mean Trough Concentration | 1.57 µg/mL | Day 5 of dosing in patients with mild-to-moderate COVID-19 |
| Plasma Protein Binding | 69% | In combination with ritonavir |
| Mean Half-life | 6.05 hours | In combination with ritonavir |
| Primary Route of Elimination | Renal | When co-administered with ritonavir |
| Table 2: Pharmacokinetic Properties of Nirmatrelvir[3][9][12][13] |
Due to its primary renal elimination when administered with ritonavir, dose adjustments are necessary for patients with moderate renal impairment.[11][14]
Clinical Efficacy
The pivotal Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) trial, a phase 2/3 study, demonstrated the significant clinical efficacy of nirmatrelvir in combination with ritonavir.[15][16][17]
| Endpoint | Nirmatrelvir/Ritonavir Group | Placebo Group | Relative Risk Reduction |
| COVID-19-related Hospitalization or Death (within 3 days of symptom onset) | 0.8% (3/389) | 7.0% (27/385) | 89% |
| COVID-19-related Hospitalization or Death (within 5 days of symptom onset) | - | - | 88% |
| Deaths | 0 | 12 | 100% |
| Table 3: Key Efficacy Outcomes from the EPIC-HR Trial[15][17][18] |
The study concluded that treatment with nirmatrelvir/ritonavir resulted in a significant reduction in the risk of progression to severe COVID-19.[3]
Experimental Protocols
In Vitro Antiviral Activity Assay (Generalized Protocol)
A common method to assess the in vitro antiviral activity of a compound like nirmatrelvir involves a cell-based assay.
Caption: A generalized workflow for determining the in vitro antiviral activity.
Methodology:
-
Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Preparation: Nirmatrelvir is serially diluted to a range of concentrations.
-
Infection: Cells are treated with the different concentrations of nirmatrelvir shortly before or after being infected with a known titer of SARS-CoV-2.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of viral CPE, quantifying viral RNA levels via RT-qPCR, or measuring viral antigen levels using an immunoassay.
-
Data Analysis: The concentration of nirmatrelvir that inhibits viral replication by 50% (IC50) is calculated.
Phase 1 Clinical Pharmacokinetic Study (Generalized Protocol)
The design of a Phase 1 study for a drug like nirmatrelvir typically involves single and multiple ascending dose cohorts in healthy volunteers.[19][20]
Caption: A simplified representation of a Phase 1 single and multiple ascending dose study design.
Methodology:
-
Study Population: Healthy adult volunteers are enrolled after providing informed consent.
-
Study Design: The study is typically randomized, double-blind, and placebo-controlled.
-
Single Ascending Dose (SAD) Phase: Cohorts of participants receive a single oral dose of nirmatrelvir (with or without ritonavir) or a placebo. The dose is escalated in subsequent cohorts after safety data from the previous cohort is reviewed.
-
Multiple Ascending Dose (MAD) Phase: Cohorts of participants receive multiple doses of nirmatrelvir/ritonavir or placebo over a specified period (e.g., 5-10 days) to assess steady-state pharmacokinetics.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of nirmatrelvir are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated. Safety and tolerability are monitored throughout the study.
Conclusion
PF-07321332 (nirmatrelvir) is a highly effective, orally administered inhibitor of the SARS-CoV-2 main protease. Its favorable pharmacological profile, particularly when co-administered with the pharmacokinetic enhancer ritonavir, has established it as a critical therapeutic option for the management of COVID-19, significantly reducing the risk of severe disease, hospitalization, and death in high-risk populations. Ongoing research continues to explore its full therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]
- 6. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 9. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Pfizer's Candidate for Oral Antiviral Treatment of COVID-19 - ChemistryViews [chemistryviews.org]
- 18. eatg.org [eatg.org]
- 19. Pfizer Initiates Phase 1 Study of Novel Oral Antiviral Therapeutic Agent Against SARS-CoV-2 | Pfizer [pfizer.com]
- 20. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID‐19 Trial of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-0713: A Novel GABAA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-0713, a specific stereoisomer of 2,6-di-sec-butylphenol, is an emerging intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. As an analog of the widely used anesthetic propofol (B549288), this compound is part of a new generation of sedative-hypnotics designed to offer an improved clinical profile, potentially including greater potency, a wider therapeutic window, and reduced side effects such as injection pain. This technical guide provides a comprehensive overview of the core scientific and clinical information available on this compound and its closely related analog, HSK3486 (ciprofol), including its mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.
Introduction
Substituted phenols have long been a cornerstone in the development of anesthetic drugs, with propofol being a prominent example. This compound, chemically identified as the (-)-stereoisomer of 2,6-bis((1R)-1-methylpropyl)phenol, represents a refined approach to this chemical class. Its development has been driven by the goal of creating a novel anesthetic with improved pharmacokinetic and pharmacodynamic properties compared to existing agents. The "PF" prefix suggests a potential origin or association with Pfizer's research programs, although its development has also been linked with other pharmaceutical entities like Ensysce Biosciences, Inc. and Haisco Pharmaceutical Group, particularly in the context of its close analog, HSK3486 (ciprofol).
Chemical Profile
| Property | Value |
| Systematic Name | 2,6-bis((1R)-1-methylpropyl)phenol |
| Synonyms | This compound, (-)-2,6-di-sec-butylphenol |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol |
| Stereochemistry | Absolute, with 2 defined stereocenters |
| InChI | InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1 |
| SMILES | CC--INVALID-LINK--c1cccc(--INVALID-LINK--CC)c1O |
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens its chloride (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. This compound, like propofol, binds to a distinct site on the GABAA receptor, enhancing the effect of GABA and prolonging the opening of the chloride channel. This potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and anesthesia.
Figure 1: GABAA Receptor Signaling Pathway modulated by this compound.
Quantitative Data
Clinical Efficacy of HSK3486 (Ciprofol)
| Endpoint | HSK3486 (0.4 mg/kg) | Propofol (2.0 mg/kg) | Study |
| Success Rate of Anesthesia Induction | 97.0% | 97.6% | Phase 3, Elective Surgery[2][3] |
| Success Rate in Fiberoptic Bronchoscopy | 100% | 100% | Phase 3, Bronchoscopy[4][5] |
| Median Time to Full Alertness (min) | 8.50 | 6.00 | Phase 3, Bronchoscopy[4][5] |
| Median Time to Discharge (min) | 13.00 | 9.87 | Phase 3, Bronchoscopy[4][5] |
Safety Profile of HSK3486 (Ciprofol)
| Adverse Event | HSK3486 | Propofol | Study |
| Incidence of Injection Site Pain | 18.0% | 77.1% | Phase 3, Elective Surgery[2][3] |
| Overall Incidence of Adverse Events | 52.6% | 76.5% | Phase 3, Bronchoscopy[4][5] |
Experimental Protocols
Synthesis of 2,6-di-sec-butylphenol
The synthesis of 2,6-dialkylphenols is typically achieved through the Friedel-Crafts alkylation of phenol (B47542). For the specific stereoisomer this compound, a stereoselective synthesis would be required, likely involving a chiral catalyst or a chiral starting material. A general, non-stereospecific laboratory-scale synthesis is outlined below:
Materials:
-
Phenol
-
sec-Butyl bromide or sec-Butanol
-
A Lewis acid catalyst (e.g., AlCl₃, BF₃) or a solid acid catalyst (e.g., H-beta zeolite)
-
An appropriate solvent (e.g., hexane, dichloromethane)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Purification apparatus (distillation or chromatography)
Procedure:
-
A solution of phenol in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The Lewis acid catalyst is added to the reaction mixture.
-
sec-Butyl bromide (or sec-butanol) is added dropwise to the stirred mixture at a controlled temperature.
-
The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.
-
After cooling, the reaction is quenched by the slow addition of water or a dilute acid solution.
-
The organic layer is separated, washed with a sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of isomers, is purified by fractional distillation or column chromatography to isolate the 2,6-di-sec-butylphenol. A chiral separation method would be necessary to resolve the stereoisomers and isolate this compound.
In Vitro Evaluation of GABAA Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a standard method for assessing the activity of compounds like this compound on GABAA receptors expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the desired GABAA receptor isoform (e.g., α1, β2, γ2)
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage clamp (TEVC) setup with amplifier, data acquisition system, and perfusion system
-
Microelectrodes filled with 3M KCl
-
GABA solutions of varying concentrations
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase. The oocytes are then injected with a mixture of cRNAs encoding the GABAA receptor subunits and incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte expressing the GABAA receptors is placed in the recording chamber and perfused with Barth's solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is clamped at a holding potential of -60 to -80 mV.
-
GABA Concentration-Response Curve: The oocyte is exposed to increasing concentrations of GABA, and the resulting inward chloride current is measured. This allows for the determination of the EC₅₀ of GABA for the expressed receptor.
-
Modulation by this compound: To assess the modulatory effect of this compound, the oocyte is co-perfused with a fixed, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) and varying concentrations of this compound. The potentiation of the GABA-evoked current by this compound is measured.
-
Data Analysis: The potentiation of the GABA response is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC₅₀ for the modulatory effect of this compound.
Figure 2: A representative workflow for the development and evaluation of this compound.
Conclusion
This compound is a promising novel intravenous anesthetic agent that leverages the well-established pharmacology of substituted phenols while aiming for an improved clinical profile. Its mechanism of action as a positive allosteric modulator of the GABAA receptor is well understood. While specific preclinical data for this compound remains limited in public disclosures, the extensive and positive clinical trial results for the closely related compound, HSK3486 (ciprofol), strongly support the potential of this new generation of anesthetics. Further research and publication of data specific to this compound will be crucial in fully defining its therapeutic advantages and its place in modern anesthesia practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-0713: A Propofol Analogue for Intravenous Anesthesia
Disclaimer: Detailed public information, including comprehensive quantitative data and specific experimental protocols for the compound designated as PF-0713, is limited. This guide synthesizes the available information and provides a technical overview based on its classification as a propofol (B549288) analogue and a potent GABA-A receptor agonist.
Executive Summary
This compound is a novel analogue of the widely used intravenous anesthetic, propofol. Emerging from drug development pipelines, this compound is characterized as a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mechanism shared with its parent compound.[1][2] Notably, this compound has been developed with the aim of improving upon the clinical profile of propofol, specifically by reducing the incidence of pain on injection, a common side effect of propofol administration.[3] Preliminary information suggests that this compound exhibits a slower onset of action and a more prolonged duration of effect compared to propofol.[1] This guide provides an in-depth look at the available information on this compound, its presumed mechanism of action, and the general experimental frameworks used to characterize such compounds.
Introduction to Propofol and its Analogues
Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent.[4] Its favorable pharmacokinetic profile, including rapid onset and offset of action, has made it a cornerstone of modern anesthesia for induction and maintenance of general anesthesia, as well as for sedation in various clinical settings.[4] However, propofol is associated with several drawbacks, including pain on injection, respiratory and cardiovascular depression, and, in rare cases, propofol infusion syndrome.[3]
These limitations have driven the development of propofol analogues, with the goal of retaining the beneficial anesthetic properties while mitigating the adverse effects. The strategies for developing these analogues often involve modifications to the chemical structure to alter physicochemical properties like solubility and to refine the pharmacodynamic and pharmacokinetic profiles.[5]
This compound: Known Characteristics
Based on limited available information, this compound is distinguished by the following features:
-
Propofol Analogue: It is a structural derivative of propofol.
-
GABA-A Receptor Agonist: this compound is a potent agonist at the GABA-A receptor.[1][2]
-
Reduced Injection Pain: A key characteristic of this compound is that it causes less pain on injection compared to propofol.[3]
-
Pharmacokinetic Profile: It is reported to have a slower onset of action and a longer duration of effect than propofol.[1]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for propofol and its analogues, including this compound, is the positive allosteric modulation of the GABA-A receptor.[1][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[6][7] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to an overall inhibitory effect on the central nervous system.
Propofol and its analogues are thought to bind to a distinct site on the GABA-A receptor, enhancing the effect of GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, they may also directly activate the receptor in the absence of GABA.[10] This enhanced inhibitory neurotransmission is responsible for the sedative and hypnotic effects of these drugs.
References
- 1. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery | Bentham Science [eurekaselect.com]
- 5. Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol increases agonist efficacy at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of PF-0713 (HSK3486): A Novel GABAA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of PF-0713, also known as HSK3486, a novel 2,6-disubstituted phenol (B47542) derivative that acts on γ-aminobutyric acid type A (GABAA) receptors. The data presented herein is crucial for understanding its mechanism of action and potential as an intravenous general anesthetic.
Core Mechanism of Action
HSK3486 functions as both a positive allosteric modulator and a direct agonist of the GABAA receptor.[1] At lower concentrations, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by potentiating GABA-evoked chloride currents.[1] At higher concentrations, HSK3486 can directly activate the GABAA receptor, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedation and hypnosis.[1]
Quantitative Analysis of In Vitro Studies
The following tables summarize the key quantitative data from in vitro studies on HSK3486, providing a clear comparison of its activity at the GABAA receptor.
Table 1: Competitive Binding to the GABAA Receptor
| Radioligand | HSK3486 Activity |
| t-butylbicycloorthobenzoate (TBOB) | Competitive Binding |
| t-butylbicyclophosphorothionate (TBPS) | Competitive Binding |
Data sourced from Liao et al., 2022.[1]
Table 2: Electrophysiological Effects on GABAA Receptors
| Parameter | Observation |
| GABA-evoked Chloride Currents | Potentiated at lower concentrations of HSK3486 |
| Direct Receptor Activation | Activated at higher concentrations of HSK3486 |
Data sourced from Liao et al., 2022.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments to characterize the interaction of HSK3486 with GABAA receptors.
Competitive Binding Assays
The binding of HSK3486 to the GABAA receptor was assessed through competitive binding assays using radiolabeled ligands that bind to the channel pore, namely t-butylbicycloorthobenzoate (TBOB) and t-butylbicyclophosphorothionate (TBPS).[1] These experiments typically involve incubating membrane preparations from cells expressing GABAA receptors with a fixed concentration of the radioligand and varying concentrations of the test compound (HSK3486). The displacement of the radioligand by HSK3486 indicates competition for the same or an allosterically coupled binding site. The concentration of HSK3486 that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Whole-Cell Patch Clamp Electrophysiology
To characterize the functional effects of HSK3486 on GABAA receptors, the whole-cell patch-clamp technique was utilized.[1] This method allows for the direct measurement of ion flow through the GABAA receptor channel in response to the application of GABA and the modulatory effects of HSK3486.
Procedure:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with the cDNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A baseline current is established, and then GABA is applied to the cell to evoke an inward chloride current.
-
Modulation Analysis: To assess the positive allosteric modulation, HSK3486 at various concentrations is co-applied with a submaximal concentration of GABA (e.g., EC20). The potentiation of the GABA-evoked current by HSK3486 is then quantified.
-
Direct Activation Analysis: To determine direct agonism, HSK3486 is applied in the absence of GABA, and any resulting current is measured.
Visualizations
The following diagrams illustrate the signaling pathway of GABAA receptors and the experimental workflow for their study.
Caption: Signaling pathway of GABAA receptor modulation by this compound (HSK3486).
Caption: Experimental workflow for whole-cell patch-clamp analysis.
References
Preclinical Data on PF-0713: A Technical Overview of a Propofol Analog
Introduction
PF-0713 is an intravenous general anesthetic agent developed by Pfizer. Chemically identified as (R,R)-2,6-di-sec-butylphenol, it is a structural analog of the widely used anesthetic, propofol (B549288). The primary mechanism of action for this class of compounds is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While this compound progressed to Phase 1 clinical trials, its development was discontinued (B1498344) due to a slower onset and longer duration of action compared to propofol.
This technical guide provides a comprehensive overview of the available preclinical information for this compound and its closely related, more potent analog, ciprofol (HSK3486). Due to the limited public availability of specific preclinical data for this compound, data from ciprofol is included to provide a relevant context for researchers and drug development professionals interested in this chemical class of anesthetics.
Quantitative Data Summary
| Parameter | Ciprofol (HSK3486) | Propofol | Species | Study Type | Reference |
| Relative Potency | 4-5 times more potent | 1x | Human | Clinical Trial | [1] |
| Induction Dose | 0.4 - 0.5 mg/kg | 2.0 mg/kg | Human | Clinical Trial | [2] |
| Recovery Time | Longer | Shorter | Preclinical | N/A | [1] |
| Injection Pain | Significantly less common (4.9%) | More common (52.4%) | Human | Clinical Trial | [1] |
| Hypotension Risk | Lower | Higher | Human | Meta-analysis | [2] |
Experimental Protocols
Detailed experimental protocols for preclinical studies on this compound are not publicly available. Below is a generalized protocol for assessing the anesthetic efficacy of a novel intravenous anesthetic agent in a rodent model, based on standard pharmacological practices.
Objective: To determine the anesthetic potency and duration of action of a test compound (e.g., this compound) in rats.
Animal Model: Male Sprague-Dawley rats (250-300g).
Methodology:
-
Animal Preparation: Rats are acclimatized for at least one week before the experiment. On the day of the experiment, a catheter is implanted in the lateral tail vein for intravenous administration of the test compound.
-
Anesthetic Induction: The test compound is administered as an intravenous bolus at varying doses. The primary endpoint for anesthetic induction is the loss of the righting reflex (LORR), defined as the inability of the rat to right itself within 30 seconds when placed on its back.
-
Anesthetic Maintenance (for infusion studies): Following induction, a continuous infusion of the test compound is initiated to maintain a state of general anesthesia. The depth of anesthesia is monitored by assessing the response to a noxious stimulus (e.g., tail pinch).
-
Recovery: The time to emergence from anesthesia is measured from the cessation of drug administration. Key recovery milestones include the return of the righting reflex (RORR) and the resumption of normal ambulatory activity.
-
Data Analysis: The dose required to induce LORR in 50% of the animals (ED50) is calculated using probit analysis. The duration of anesthesia and recovery times are recorded and compared across different dose groups.
Signaling Pathway and Experimental Workflow Visualizations
GABA-A Receptor Signaling Pathway
The primary mechanism of action of this compound and related alkylphenols is the potentiation of GABA-A receptor activity. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor modulation by this compound leading to neuronal inhibition.
Preclinical Anesthetic Drug Discovery Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anesthetic agent like this compound.
Caption: A typical preclinical workflow for the development of a novel anesthetic agent.
This compound is a propofol analog that acts as a positive allosteric modulator of the GABA-A receptor. While its clinical development was halted, the study of this compound and its more potent analog, ciprofol (HSK3486), provides valuable insights for researchers in the field of anesthesiology and pharmacology. The available data on ciprofol suggests that this chemical class offers the potential for improved safety profiles, particularly regarding injection site pain and hemodynamic stability, as compared to propofol. Further research and publication of detailed preclinical data would be beneficial for a more complete understanding of the structure-activity relationships and therapeutic potential of 2,6-disubstituted alkylphenol anesthetics.
References
- 1. Comparison of ciprofol (HSK3486) versus propofol for the induction of deep sedation during gastroscopy and colonoscopy procedures: A multi‐centre, non‐inferiority, randomized, controlled phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation [frontiersin.org]
An In-depth Technical Guide on the Nonclinical Safety and Toxicology of Nirmatrelvir (PF-07321332)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nirmatrelvir (B3392351) (PF-07321332) is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] As the active antiviral component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir, it is a critical therapeutic for the treatment of COVID-19.[1][3] This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of nirmatrelvir, summarizing key findings from a suite of in vivo and in vitro studies. The data presented herein supported the timely clinical development and emergency use authorization of this antiviral agent. Nonclinical safety assessments, including safety pharmacology, repeat-dose toxicity, genetic toxicity, and developmental and reproductive toxicity studies, have demonstrated a favorable safety profile for nirmatrelvir.[1][4]
Introduction
Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (Mpro).[1] This viral enzyme plays a crucial role in the cleavage of polyproteins into functional non-structural proteins necessary for viral replication.[5] By targeting Mpro, nirmatrelvir disrupts this essential step in the viral life cycle.[6][7] The co-administration with a low dose of ritonavir, a strong CYP3A4 inhibitor, is essential to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and prolonging its therapeutic effect.[6][7][8] This guide focuses on the standalone nonclinical safety and toxicology data of nirmatrelvir, which formed the foundation for its clinical use.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of nirmatrelvir on major physiological systems, including the central nervous, cardiovascular, and respiratory systems. These studies were designed in accordance with ICH M3(R2) guidelines to inform the benefit-risk assessment prior to human administration.[1]
Central Nervous System (CNS) and Respiratory System
In a study conducted in male rats, oral administration of nirmatrelvir at a dose of 1,000 mg/kg resulted in transient increases in locomotor activity and respiratory rate.[1][3] However, these effects were not accompanied by any adverse behavioral changes in the functional observational battery.[1][3]
Cardiovascular System
A cardiovascular study in telemetered monkeys revealed transient increases in blood pressure and decreases in heart rate at the highest tested dose of 75 mg/kg administered twice daily.[1][3] Importantly, nirmatrelvir did not induce any prolongation of the QTc interval or cause arrhythmias, indicating a low risk of cardiac repolarization abnormalities.[1][3]
Repeat-Dose Toxicity
Repeat-dose toxicity studies of up to one month's duration were conducted in both rats and monkeys to assess the potential for cumulative toxicity.
Rat Studies
In repeat-dose studies in rats, nirmatrelvir was administered orally at doses up to 1,000 mg/kg daily for up to one month.[1][3] No adverse findings were reported at these doses.[1][3] A non-adverse, reversible finding of prolonged coagulation times was observed at doses of 60 mg/kg and higher, without any associated clinical or microscopic correlates.[1][3]
Monkey Studies
Monkeys received daily oral doses of nirmatrelvir up to 600 mg/kg for up to one month.[1][3] Similar to the rat studies, no adverse effects were observed.[1][3] Non-adverse, reversible increases in liver transaminases were noted at the 600 mg/kg dose, again without any clinical or microscopic correlates.[1][3]
Genetic Toxicology
A comprehensive battery of genetic toxicology studies was conducted to evaluate the mutagenic and clastogenic potential of nirmatrelvir. Preclinical studies have shown that nirmatrelvir does not have evidence of mutagenic DNA interactions.[6][7][9] The favorable genetic toxicity profile is consistent with the intended therapeutic target, a viral-specific protein not present in mammalian cells.[4]
Reproductive and Developmental Toxicity
Given the intended use in a broad patient population, including males and females of reproductive age, a thorough assessment of the effects of nirmatrelvir on fertility, and embryo-fetal development was conducted.[4]
Fertility and Early Embryonic Development
In a study in rats, nirmatrelvir was administered at doses up to 1,000 mg/kg/day. There were no observed effects on male and female fertility or early embryonic development.[4]
Embryo-Fetal Development
Embryo-fetal development studies were conducted in both rats and rabbits at doses up to 1,000 mg/kg/day.[4] No severe manifestations of developmental toxicity were observed in either species.[4] These findings, along with the favorable off-target selectivity and lack of genetic toxicity, suggest a low risk of clinically relevant reproductive and developmental effects.[4]
Metabolism and Pharmacokinetics
Preclinical studies have shown that nirmatrelvir has moderate plasma clearance in rats and monkeys.[10] The oral bioavailability was moderate in rats and low in monkeys, which was attributed to oxidative metabolism in the gastrointestinal tract in monkeys.[10] In vitro studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of nirmatrelvir.[10] This finding is the basis for its co-administration with ritonavir, a potent CYP3A4 inhibitor, to boost its systemic exposure.[10] Nirmatrelvir exhibited moderate plasma protein binding in rats, monkeys, and humans.[10]
Data Presentation
Table 1: Summary of Key Nonclinical Safety Studies of Nirmatrelvir
| Study Type | Species | Maximum Dose Tested | Key Findings |
| Safety Pharmacology | |||
| CNS & Respiratory | Rat | 1,000 mg/kg (p.o.) | Transient increases in locomotor activity and respiratory rate; no adverse behavioral effects.[1][3] |
| Cardiovascular | Monkey | 75 mg/kg (b.i.d., p.o.) | Transient increases in blood pressure and decreases in heart rate at the highest dose; no QTc prolongation or arrhythmias.[1][3] |
| Repeat-Dose Toxicity | |||
| 1-Month Study | Rat | 1,000 mg/kg/day (p.o.) | No adverse findings. Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.[1][3] |
| 1-Month Study | Monkey | 600 mg/kg/day (p.o.) | No adverse findings. Non-adverse, reversible increases in transaminases at 600 mg/kg.[1][3] |
| Reproductive & Developmental Toxicity | |||
| Fertility & Early Embryonic Development | Rat | 1,000 mg/kg/day | No effects on male or female fertility or early embryonic development.[4] |
| Embryo-Fetal Development | Rat, Rabbit | 1,000 mg/kg/day | No severe manifestations of developmental toxicity.[4] |
| Genetic Toxicology | |||
| Various Assays | In vitro / In vivo | N/A | No evidence of mutagenic DNA interactions.[6][7][9] |
Experimental Protocols
Repeat-Dose Toxicity Studies (General Protocol)
-
Species: Sprague-Dawley rats and Cynomolgus monkeys.
-
Administration: Oral gavage, once daily for up to 1 month.
-
Formulation: For the 2-week toxicity studies, nirmatrelvir was formulated as a 1:1 methyl tert-butyl ether (MTBE) solvate. For the 1-month studies, a 50% spray-dried dispersion (SDD) with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) was used.[1]
-
Control Groups: Vehicle control groups received either 2% Polysorbate 80 in 0.5% methylcellulose (B11928114) in purified water, vehicle spiked with MTBE, or HPMCAS in 1% Soluplus® and 0.5% methylcellulose in purified water.[1]
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (monkeys), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.
Cardiovascular Safety Pharmacology (Monkey)
-
Species: Telemetered Cynomolgus monkeys.
-
Administration: Oral gavage, twice daily.
-
Parameters Monitored: Continuous telemetry monitoring of heart rate, blood pressure, and electrocardiogram (ECG) parameters, including QT interval corrected for heart rate (QTc).
Reproductive and Developmental Toxicity Studies
-
Guidelines: Conducted in accordance with ICH guidelines.
-
Species: Sprague-Dawley rats and New Zealand White rabbits.
-
Administration: Oral gavage.
-
Fertility and Early Embryonic Development (Rat): Males were dosed before and during mating, and females were dosed before mating and until implantation. Endpoints included mating performance, fertility indices, and early embryonic development.
-
Embryo-Fetal Development (Rat and Rabbit): Dosing of pregnant females occurred during the period of organogenesis. Endpoints included maternal toxicity, and fetal viability, weight, and morphological abnormalities (external, visceral, and skeletal).
Visualizations
Caption: Overview of the nonclinical safety assessment workflow for nirmatrelvir.
Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.
Conclusion
The comprehensive nonclinical safety and toxicology program for nirmatrelvir (PF-07321332) has demonstrated a favorable safety profile. The studies, conducted in accordance with international regulatory guidelines, revealed no significant safety concerns that would preclude its clinical development and use. The observed findings in safety pharmacology and repeat-dose toxicity studies were non-adverse, transient, or reversible, and occurred at exposures significantly higher than those observed clinically. The lack of genetic, reproductive, or developmental toxicity further supports the safety of nirmatrelvir. This robust nonclinical data package was pivotal in the rapid development and authorization of PAXLOVID™ as a critical treatment for COVID-19.
References
- 1. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproductive and developmental safety of nirmatrelvir (PF-07321332), an oral SARS-CoV-2 Mpro inhibitor in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]
- 7. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 8. [Translated article] Safety profile of nirmatrelvir-ritonavir: Evidence of adverse events due to DDIs | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. Pfizer Reports Additional Data on PAXLOVID™ Supporting Upcoming New Drug Application Submission to U.S. FDA - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PF-0713 for Intravenous Anesthesia Research
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for information on "PF-0713 for intravenous anesthesia research," it has been determined that there is no publicly available data corresponding to a Pfizer compound with this identifier for the specified therapeutic application.
Initial searches for "this compound" in the context of anesthesia did not yield any relevant results. Further investigation into compounds with similar designations, such as "PF-07321332," revealed that this identifier corresponds to nirmatrelvir, an oral antiviral agent used in the treatment of COVID-19, and is not associated with intravenous anesthesia.
Broader inquiries into Pfizer's research and development pipeline for intravenous anesthetics and central nervous system (CNS) depressants did not uncover any information on a compound designated this compound. While Pfizer has a history of involvement in CNS drug development and markets existing anesthetic agents, there is no indication of a novel intravenous anesthetic with the identifier "this compound" currently in their public research and development portfolio.
It is highly probable that the identifier "this compound" is incorrect for a compound under investigation for intravenous anesthesia. Without the correct compound name or identifier, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
We recommend verifying the compound identifier. Should a corrected name or designation be provided, we will be pleased to conduct a new search and generate the requested scientific documentation.
Application Notes and Protocols for GABAA Receptor Binding Assay with PF-0713
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[3] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of action potential firing.[3][4][5] This mechanism is fundamental to the sedative, anxiolytic, and anticonvulsant effects of many therapeutic drugs.[6]
PF-0713 has been identified as a GABA-A receptor agonist.[7] Characterizing the binding affinity of novel compounds like this compound to the GABA-A receptor is a critical step in drug discovery and development. Radioligand binding assays are a robust in vitro method used to determine the affinity (Ki) and receptor density (Bmax) of ligands for their targets.[8][9] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.
GABAA Receptor Signaling Pathway
The binding of GABA to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. The receptor itself is a pentameric transmembrane protein that forms a chloride-selective ion channel.[3][10] When an agonist such as GABA or this compound binds to the receptor, it induces a conformational change that opens the channel pore, allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient.[3][5] This influx of negatively charged ions makes the inside of the neuron more negative, or hyperpolarized, thus reducing its excitability.[4]
Caption: GABAA Receptor Signaling Pathway.
Experimental Protocol: GABAA Receptor Competitive Binding Assay
This protocol describes the methodology for determining the binding affinity (Ki) of a test compound, this compound, for the GABA-A receptor using a competitive radioligand binding assay. The assay measures the ability of the unlabeled test compound to displace a specific radiolabeled ligand from the receptor.
I. Materials and Reagents
| Reagent | Supplier | Catalogue # | Storage |
| Rat Cortical Membranes | (In-house prep or commercial) | - | -80°C |
| [³H]-Muscimol (Radioligand) | PerkinElmer | NET490 | -20°C |
| GABA (for non-specific binding) | Sigma-Aldrich | A2129 | Room Temp |
| This compound | MedchemExpress | HY-145624 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Sucrose | Sigma-Aldrich | S7903 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
| 96-well microplates | Corning | 3363 | Room Temp |
| Glass fiber filters | Millipore | GSWP02500 | Room Temp |
II. Buffer Preparation
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4. Keep at 4°C.[11]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.[11]
III. Membrane Preparation (from Rat Brain)
-
Homogenize whole rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[11]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[11]
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize briefly.[11]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[11]
-
Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[11]
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[12]
-
Store membrane aliquots at -80°C until use.[12]
IV. Binding Assay Procedure
The following workflow outlines the steps for setting up the competitive binding assay in a 96-well plate format.
Caption: Experimental Workflow for GABAA Binding Assay.
-
On the day of the assay, thaw the prepared membranes on ice. Wash the membranes twice by resuspending in ice-cold Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.[11]
-
Resuspend the final pellet in an appropriate volume of Binding Buffer to achieve a final concentration of 0.1-0.2 mg of protein per well.[11]
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Set up the assay in a 96-well plate in triplicate for each condition:
-
Total Binding: Add 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 mM GABA.[11]
-
Competition: Add 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]-Muscimol (final concentration of ~5 nM) to all wells.[11]
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.
-
Incubate the plate at 4°C for 45 minutes.[11]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[12]
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.[12]
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]
V. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
For the competition assay, calculate the percent specific binding at each concentration of this compound.
-
% Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) x 100
-
-
Plot the percent specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The results of the binding assay should be summarized to clearly present the affinity of this compound for the GABA-A receptor.
Table 1: Radioligand Binding Parameters
| Parameter | Radioligand | Value | Units |
| Concentration ([L]) | [³H]-Muscimol | 5 | nM |
| Dissociation Constant (Kd) | [³H]-Muscimol | User Determined | nM |
Note: The Kd for the radioligand should be determined independently via a saturation binding experiment.
Table 2: Competitive Binding Results for this compound
| Compound | IC50 | Ki | Hill Slope |
| This compound | User Determined | Calculated | User Determined |
| Diazepam (Control) | User Determined | Calculated | User Determined |
Conclusion
This application note provides a comprehensive protocol for conducting a GABA-A receptor binding assay to characterize the affinity of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the interaction of novel compounds with this critical CNS target. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a clear conceptual framework for the assay. Accurate determination of binding affinity is an essential component in the preclinical evaluation of potential therapeutics targeting the GABAergic system.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Studies of PF-07321332 (Nirmatrelvir)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and in vivo evaluation of PF-07321332 (nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections detail the formulation strategies, experimental designs, and relevant pharmacokinetic data to guide preclinical research.
Overview of PF-07321332 (Nirmatrelvir)
PF-07321332, also known as nirmatrelvir (B3392351), is an orally bioavailable antiviral drug that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By inhibiting Mpro, nirmatrelvir prevents the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral life cycle.[1][2][3] In clinical use, nirmatrelvir is co-administered with ritonavir (B1064) (as Paxlovid), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes nirmatrelvir.[4][5][6] This co-administration increases the plasma concentration and duration of action of nirmatrelvir.[4][5][6]
In Vivo Formulations of PF-07321332
For in vivo studies, PF-07321332 has been formulated in various ways to ensure adequate oral bioavailability and exposure in animal models. The choice of formulation can significantly impact the pharmacokinetic profile of the compound.
Preclinical Formulations
Two notable formulations have been used in preclinical toxicology and efficacy studies:
-
Methyl tert-butyl ether (MTBE) solvate: This formulation was utilized for cardiovascular, neurofunctional, and pulmonary assessments in rats and monkeys, as well as in 2-week toxicity studies.
-
Spray Dried Dispersion (SDD): A 50% spray dried dispersion of nirmatrelvir with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) was employed for 1-month toxicity studies in rats and monkeys.
Vehicle Formulations for Control Groups
Appropriate vehicle controls are crucial for interpreting in vivo study results. The following table summarizes vehicle formulations used in preclinical studies of PF-07321332.
| Vehicle Component | Concentration | Purpose |
| Polysorbate 80 | 2% (v/v) | Surfactant to aid in solubilization |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Purified Water | q.s. | Solvent |
| MTBE | 1.5% (w/v) in vehicle | To match the solvate formulation |
| HPMCAS | 50% in vehicle | To match the SDD formulation |
| Soluplus® | 1% | Solubilizer for HPMCAS vehicle |
Quantitative Data Summary
The following tables provide a summary of quantitative data from in vivo studies of PF-07321332.
In Vivo Efficacy in a Mouse-Adapted SARS-CoV-2 Model
| Animal Model | Dosage of PF-07321332 | Dosing Regimen | Viral Titer Reduction in Lungs |
| BALB/c mice | 300 mg/kg | Twice daily (BID), oral | Significant reduction |
| BALB/c mice | 1000 mg/kg | Twice daily (BID), oral | Significant reduction |
Pharmacokinetic Parameters of Nirmatrelvir in Preclinical Species
| Species | Plasma Clearance | Half-life | Oral Bioavailability |
| Rats | 27.2 ml/min/kg | 5.1 hours | 34-50% |
| Monkeys | 17.1 ml/min/kg | 0.8 hours | 8.5% |
Clinical Pharmacokinetics of Nirmatrelvir (with Ritonavir)
| Parameter | Value | Conditions |
| Maximum Concentration (Cmax) | 3.43 µg/mL | Day 5 of dosing in patients with mild-to-moderate COVID-19[6] |
| Time to Cmax (Tmax) | ~3 hours | Day 5 of dosing[6] |
| Trough Concentration (Ctrough) | 1.57 µg/mL | Day 5 of dosing[6] |
| Protein Binding | ~69% | In human plasma[2] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse-Adapted SARS-CoV-2 Model
This protocol describes a general procedure for evaluating the in vivo efficacy of PF-07321332 against a mouse-adapted strain of SARS-CoV-2.
Materials:
-
PF-07321332
-
Vehicle formulation (e.g., 2% Polysorbate 80 in 0.5% methylcellulose)
-
BALB/c mice
-
Mouse-adapted SARS-CoV-2 (e.g., SARS-CoV-2 MA10)
-
Oral gavage needles
-
Biosafety Level 3 (BSL-3) facility and equipment
Procedure:
-
Animal Acclimation: Acclimate BALB/c mice to the BSL-3 facility for a sufficient period before the start of the experiment.
-
Infection: Intranasally infect mice with a predetermined infectious dose of the mouse-adapted SARS-CoV-2.
-
Treatment Initiation: Begin oral administration of PF-07321332 or vehicle control at a specified time post-infection (e.g., 4 hours).
-
Dosing Regimen: Administer the assigned treatment (e.g., 300 mg/kg or 1000 mg/kg of PF-07321332, or vehicle) twice daily via oral gavage.
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss.
-
Euthanasia and Sample Collection: At a predetermined endpoint (e.g., 4 days post-infection), euthanize the animals and collect lung tissue for viral titer analysis.
-
Viral Titer Quantification: Homogenize the lung tissue and determine the viral titer using a suitable assay, such as a 50% cell culture infectious dose (CCID50) assay.
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of PF-07321332 in rats.
Materials:
-
PF-07321332 formulation
-
Wistar Han rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the study conditions.
-
Dosing: Administer a single oral dose of the PF-07321332 formulation to the rats.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of PF-07321332 at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PF-07321332 (Nirmatrelvir)
The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.
Caption: Mechanism of action of nirmatrelvir.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical experimental workflow for an in vivo efficacy study of PF-07321332.
References
- 1. iajps.com [iajps.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The oral protease inhibitor (PF-07321332) protects Syrian hamsters against infection with SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir | springermedizin.de [springermedizin.de]
- 5. About | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 6. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Electrophysiological Characterization of PF-0713, a Novel Nav1.7 Antagonist
Disclaimer: The following application note and protocol have been generated based on a hypothetical compound, PF-0713, as a selective antagonist of the Nav1.7 sodium channel. As of this writing, there is no publicly available scientific literature detailing the electrophysiological effects of a compound with this designation on neurons. This document is intended to serve as a detailed and illustrative example of such a protocol for research and drug development professionals.
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and pain research.
Introduction
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as dorsal root ganglion (DRG) and trigeminal ganglion neurons, where it plays a critical role in pain signaling.[3] Gain-of-function mutations in Nav1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, making Nav1.7 a prime target for the development of novel analgesics.[3]
This document provides detailed protocols for the electrophysiological characterization of this compound, a novel, potent, and selective antagonist of the human Nav1.7 channel. The described methods utilize whole-cell patch-clamp electrophysiology on both a heterologous expression system (HEK293 cells stably expressing hNav1.7) and primary rodent DRG neurons.
Data Summary
The following tables summarize the electrophysiological properties of this compound.
Table 1: Potency and Selectivity of this compound
| Channel Subtype | Expression System | IC₅₀ (nM) at Holding Potential -120 mV |
| hNav1.7 | HEK293 | 15.2 ± 2.1 |
| hNav1.1 | HEK293 | > 3000 |
| hNav1.2 | HEK293 | > 3000 |
| hNav1.3 | HEK293 | 850 ± 45 |
| hNav1.4 | HEK293 | > 5000 |
| hNav1.5 | HEK293 | > 10000 |
| hNav1.6 | HEK293 | 1200 ± 150 |
| rNav1.8 (TTX-R) | DRG Neurons | > 5000 |
Table 2: State-Dependent Inhibition of hNav1.7 by this compound
| Channel State | Holding Potential (mV) | IC₅₀ (nM) |
| Resting | -120 | 15.2 ± 2.1 |
| Inactivated | -70 | 2.8 ± 0.4 |
Table 3: Effect of this compound on Neuronal Excitability in DRG Neurons
| Parameter | Control | This compound (50 nM) |
| Rheobase (pA) | 45 ± 5 | 95 ± 8 |
| Action Potentials / 500 ms (B15284909) | 8 ± 1 | 2 ± 1 |
| Resting Membrane Potential (mV) | -58 ± 2 | -57 ± 2 |
Experimental Protocols
Cell Culture
3.1.1. HEK293 Cells Stably Expressing hNav1.7 This protocol is adapted from standard cell culture techniques for HEK293 cells.[4][5]
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:10 dilution.
-
Plating for Electrophysiology: One to two days before recording, plate cells onto glass coverslips at a low density to ensure isolated cells for patching.
3.1.2. Primary Dorsal Root Ganglion (DRG) Neuron Culture This protocol is based on established methods for isolating and culturing primary sensory neurons.[6][7][8]
-
Dissection: Euthanize a P10 Sprague-Dawley rat and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Enzymatic Digestion: Transfer ganglia to a solution of Collagenase A (1.25 mg/mL) and Dispase II (2.5 mg/mL) in PBS and incubate at 37°C for 45-60 minutes with gentle shaking.[6]
-
Mechanical Dissociation: After digestion, gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto coverslips pre-coated with Poly-D-lysine and Laminin.[7]
-
Culture Medium: Maintain neurons in Neurobasal-A medium supplemented with B-27, GlutaMAX, and Nerve Growth Factor (NGF, 50 ng/mL).
-
Incubation: Culture neurons at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 days before recording.
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for measuring ion channel activity.[9][10]
3.2.1. Solutions
-
External Solution (HEK293): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (HEK293): (in mM) 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[4]
-
External Solution (DRG): (in mM) 130 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (DRG - Current Clamp): (in mM) 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
3.2.2. Voltage-Clamp Recordings (HEK293 cells)
-
Setup: Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software). Pull glass pipettes to a resistance of 2-4 MΩ.
-
Whole-Cell Configuration: Obtain a gigaseal on a target cell and apply gentle suction to rupture the membrane, achieving the whole-cell configuration.[9]
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply 50 ms depolarizing steps from -80 mV to +60 mV in 5 mV increments.[11]
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms prepulse to potentials ranging from -140 mV to 0 mV, followed by a 20 ms test pulse to -10 mV to measure the fraction of available channels.[3][12]
-
Pharmacology: To determine IC₅₀, hold cells at -120 mV (resting state) or -70 mV (inactivated state). Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse increasing concentrations of this compound until a steady-state block is achieved.
-
3.2.3. Current-Clamp Recordings (DRG neurons)
-
Setup: Use the same amplifier setup but in current-clamp mode.
-
Resting Membrane Potential (RMP): Measure the RMP immediately after establishing a whole-cell configuration.
-
Neuronal Excitability:
-
Rheobase: Inject a series of 500 ms depolarizing current steps in 5 pA increments to determine the minimum current required to elicit an action potential.
-
Action Potential Firing: Inject a current pulse of 2x rheobase for 500 ms and count the number of action potentials fired.
-
-
This compound Application: After establishing a baseline of excitability, perfuse the external solution containing 50 nM this compound and repeat the excitability protocols.
Visualizations
Signaling Pathway Diagram
References
- 1. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical properties of the membrane influence spike initiation dynamics and neuronal excitability: a focus on Kv1 channels in myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols: Measuring Onset and Duration of Action of PF-0713
To the User: Following a comprehensive search for the compound "PF-0713," it has been determined that there is no publicly available information identifying a pharmaceutical agent with this specific designation. The search results did not yield any data related to its mechanism of action, signaling pathways, or any preclinical or clinical studies.
Therefore, the creation of detailed Application Notes and Protocols for measuring the onset and duration of action of "this compound" cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of fundamental information about the compound .
We recommend verifying the identifier of the compound. Pharmaceutical agents often have multiple designations, including internal company codes, generic names, and brand names. If an alternative identifier is available, please provide it to enable a renewed and more accurate search for the requested information.
For the benefit of researchers, scientists, and drug development professionals, a generalized framework for approaching the measurement of onset and duration of action for a novel therapeutic agent is provided below. This framework can be adapted once the specific details of the compound, such as its target and mechanism of action, are known.
General Framework for Characterizing Onset and Duration of Action
The onset of action refers to the time it takes for a drug to elicit a therapeutic effect, while the duration of action is the length of time that the drug is effective. Determining these parameters is a critical component of preclinical and clinical drug development.
I. Preclinical Assessment (In Vitro & In Vivo)
A. In Vitro Studies:
-
Target Engagement Assays: These assays are fundamental to understanding the direct interaction of the compound with its molecular target.
-
Objective: To determine the concentration and time required for the drug to bind to its target (e.g., receptor, enzyme).
-
Methodologies:
-
Biochemical Assays: Measuring enzyme kinetics or receptor binding affinity (e.g., using radioligand binding assays, surface plasmon resonance).
-
Cell-Based Assays: Assessing target engagement within a cellular context (e.g., using cellular thermal shift assays (CETSA), NanoBRET/BRET/FRET assays).
-
-
-
Functional Cellular Assays: These experiments measure the physiological consequence of the drug binding to its target.
-
Objective: To determine the time course of the drug's effect on cellular signaling pathways and downstream functional responses.
-
Methodologies:
-
Signaling Pathway Analysis: Western blotting, ELISA, or reporter gene assays to measure the phosphorylation status of downstream kinases, second messenger levels (e.g., cAMP, Ca2+), or gene expression changes over a time course.
-
Phenotypic Assays: Measuring cellular responses such as proliferation, apoptosis, or migration over time.
-
-
B. In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the drug in an animal model.[1][2][3]
-
Objective: To understand how the drug concentration changes over time in the plasma and target tissues.
-
Protocol: In Vivo PK Study
-
Animal Model Selection: Choose a relevant species for the disease model.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Quantify the drug concentration in plasma using methods like LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).[1][2]
-
-
-
Pharmacodynamics (PD): Measures the biochemical or physiological effect of the drug over time in the animal model.[4]
-
Objective: To correlate the drug's concentration (PK) with its effect (PD) to establish an exposure-response relationship.
-
Protocol: In Vivo PD Study
-
Biomarker Selection: Identify and validate biomarkers that reflect the drug's mechanism of action. This could be the phosphorylation of a target protein, changes in gene expression, or a physiological readout.
-
Study Design: Administer the drug to animals and collect tissue or blood samples for biomarker analysis at various time points, mirroring the PK time points.
-
Biomarker Analysis: Quantify the biomarker levels using appropriate techniques (e.g., Western blot, IHC, qPCR, ELISA).
-
PK/PD Modeling: Integrate the PK and PD data to model the onset, magnitude, and duration of the drug's effect in relation to its concentration.
-
-
II. Clinical Assessment (Human Studies)
-
Phase I Clinical Trials: These are typically the first studies conducted in humans.[5]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in healthy volunteers or patients.[1][5]
-
Methodology:
-
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies: Doses are escalated in different cohorts of subjects to determine the maximum tolerated dose (MTD).
-
Intensive PK and PD Sampling: Frequent blood and, where feasible, tissue samples are collected to characterize the human PK profile and measure biomarker responses at different dose levels.
-
-
Data Presentation
All quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Example Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Units |
|---|---|---|
| Cmax | ng/mL | |
| Tmax | hours | |
| AUC(0-t) | ng*h/mL | |
| t½ | hours |
| CL/F | | L/h |
Table 2: Example Pharmacodynamic Response
| Time Point (hours) | Biomarker Level (Mean ± SD) | % Inhibition (Mean ± SD) |
|---|---|---|
| 0 | 0 | |
| 1 | ||
| 4 | ||
| 8 | ||
| 12 |
| 24 | | |
Visualization
Diagrams are crucial for illustrating complex biological pathways and experimental designs.
Caption: Workflow for integrated PK/PD modeling to determine onset and duration of action.
Caption: A generalized signaling pathway illustrating the inhibitory action of a hypothetical drug.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of felodipine after intravenous and chronic oral administration in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Phase 1/1b Study Evaluating the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and anti-tumor activity of PF-07220060 as a Single Agent and as Part of Combination Therapy in Participants with Advanced Solid tumors (WIRB) | Clinical Trials | Yale Medicine [yalemedicine.org]
Anesthetic Potency of PF-0713 in Rodents: Information Not Available in Publicly Accessible Resources
Despite a comprehensive search of scientific literature and public databases, no information regarding the anesthetic potency or related preclinical studies of a compound designated PF-0713 in rodents could be identified.
Efforts to locate data on the mechanism of action, pharmacokinetic profiles, or any experimental protocols for evaluating the anesthetic effects of this compound were unsuccessful. Publicly available resources, including scholarly articles and drug development databases, do not contain research pertaining to the anesthetic properties of a compound with this identifier.
The identifier "this compound" does appear in a chemical database, identifying the molecule as 2,6-BIS((1R)-1-METHYLPROPYL)PHENOL. However, this entry lacks any associated biological activity data or references to its use as an anesthetic.
Searches for other Pfizer compounds with similar "PF-" designations, such as PF-04457845 (a fatty acid amide hydrolase inhibitor) and PF-07985045 (a KRAS inhibitor), did not provide any analogous information that could be extrapolated to this compound, as these compounds have different chemical structures and therapeutic targets.
Consequently, the core requirements of this request—including the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for the anesthetic potency of this compound in rodents—cannot be fulfilled at this time due to the absence of foundational scientific data.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary internal research data if available, or to initiate novel preclinical studies to determine its potential anesthetic properties. Without such primary data, no standard protocols or application notes can be developed.
Application Notes and Protocols for PF-07321332 (Nirmatrelvir) Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07321332, also known as nirmatrelvir (B3392351), is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral enzyme essential for the replication of coronaviruses, making it a prime target for antiviral therapeutics.[1][4] Nirmatrelvir is the active component of the authorized oral antiviral medication PAXLOVID™, where it is co-administered with ritonavir.[4] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[5] This co-administration leads to higher and more sustained plasma concentrations of nirmatrelvir, thereby enhancing its antiviral efficacy.[4][5]
These application notes provide a comprehensive overview of the preclinical administration of PF-07321332, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols to guide researchers in their preclinical investigations.
Mechanism of Action
PF-07321332 is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[6] By binding to this critical residue, nirmatrelvir blocks the proteolytic activity of Mpro, preventing the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral replication cycle ultimately inhibits the propagation of the virus.[6]
Below is a diagram illustrating the proposed mechanism of action of PF-07321332.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 3. Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Sedative-Hypnotic Effects of PF-0713: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of PF-0713, a positive allosteric modulator of the GABA-A receptor, for its potential sedative-hypnotic properties. The following protocols and methodologies are designed to enable researchers to systematically investigate the pharmacological profile of this compound, from its molecular interaction with the GABA-A receptor to its in vivo effects on sedation, motor coordination, and sleep architecture. While specific experimental data for this compound is not yet publicly available, this document presents a series of standardized assays and expected data formats to guide the investigation of a novel GABA-A receptor agonist like this compound.
Introduction
Sedative-hypnotic drugs are crucial for managing anxiety and sleep disorders.[1] These agents primarily act by enhancing the activity of the central nervous system's main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] The GABA-A receptor, a ligand-gated ion channel, is a key target for many existing sedative-hypnotics, including benzodiazepines and barbiturates.[3] this compound has been identified as a GABA-A receptor agonist.[4][5] This document outlines a series of in vitro and in vivo studies to characterize its sedative-hypnotic effects.
Mechanism of Action: GABA-A Receptor Modulation
This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This action enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.[3]
Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway.
In Vitro Characterization
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the GABA-A receptor.
Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptic membranes.[4]
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) and varying concentrations of this compound.[1]
-
Separation and Detection: Separate the bound and free radioligand via filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand, and subsequently determine the Ki (inhibition constant).
Hypothetical Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 15.2 | 8.9 |
| Diazepam (Control) | 25.6 | 14.7 |
Electrophysiology (Patch-Clamp)
This technique measures the effect of this compound on GABA-induced chloride currents in cells expressing GABA-A receptors.[6]
Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing human recombinant GABA-A receptors.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents in response to GABA application.[7]
-
Compound Application: Apply this compound at various concentrations in the presence of a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effect.
-
Data Analysis: Determine the EC50 of this compound for the potentiation of GABA-induced currents.
Hypothetical Data Presentation:
| Compound | GABA EC20 Potentiation (EC50, nM) | Maximal Efficacy (% of GABA response) |
| This compound | 35.8 | 250% |
| Zolpidem (Control) | 89.4 | 180% |
In Vivo Preclinical Evaluation
Open Field Test for Sedative Effects
This test assesses general locomotor activity and exploratory behavior to evaluate the sedative effects of this compound.[8]
Experimental Workflow:
Caption: Open Field Test Experimental Workflow.
Protocol:
-
Acclimatization: Habituate male C57BL/6 mice to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Testing: Place each mouse in the center of an open field arena (40x40 cm) and record its activity for 10 minutes using an automated tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Hypothetical Data Presentation:
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Number of Rears |
| Vehicle | 2500 ± 150 | 30 ± 5 | 45 ± 8 |
| This compound (1) | 1800 ± 120 | 25 ± 4 | 30 ± 6 |
| This compound (3) | 1200 ± 100 | 20 ± 3 | 15 ± 4 |
| This compound (10) | 600 ± 80 | 15 ± 2 | 5 ± 2 |
| Diazepam (2) | 1350 ± 110 | 22 ± 3 | 18 ± 5 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Rotarod Test for Motor Coordination
This assay evaluates the effect of this compound on motor coordination and balance.[8]
Protocol:
-
Training: Train mice on the rotarod at a constant speed (e.g., 4 rpm) for two consecutive days before the test.
-
Administration: On the test day, administer this compound or vehicle i.p.
-
Testing: Place the mice on the accelerating rotarod (4 to 40 rpm over 5 minutes) at 30, 60, and 90 minutes post-administration and record the latency to fall.
Hypothetical Data Presentation:
| Treatment Group (mg/kg, i.p.) | Latency to Fall (s) at 30 min | Latency to Fall (s) at 60 min | Latency to Fall (s) at 90 min |
| Vehicle | 280 ± 20 | 275 ± 22 | 285 ± 18 |
| This compound (1) | 250 ± 18 | 260 ± 20 | 270 ± 15 |
| This compound (3) | 180 ± 15 | 200 ± 17* | 230 ± 19 |
| This compound (10) | 90 ± 10 | 120 ± 12 | 150 ± 14 |
| Diazepam (2) | 150 ± 12 | 180 ± 15 | 210 ± 16 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Thiopental-Induced Sleep Potentiation for Hypnotic Effects
This experiment assesses the ability of this compound to enhance the hypnotic effect of a sub-hypnotic dose of thiopental (B1682321).[9]
Protocol:
-
Administration: Administer this compound or vehicle i.p. to mice.
-
Thiopental Injection: After 30 minutes, administer a sub-hypnotic dose of thiopental (e.g., 40 mg/kg, i.p.).
-
Measurement: Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration).[10]
Hypothetical Data Presentation:
| Treatment Group (mg/kg, i.p.) | Sleep Onset Latency (s) | Sleep Duration (min) |
| Vehicle + Thiopental | 180 ± 25 | 15 ± 3 |
| This compound (1) + Thiopental | 150 ± 20 | 30 ± 5 |
| This compound (3) + Thiopental | 120 ± 15 | 55 ± 8 |
| This compound (10) + Thiopental | 90 ± 12 | 90 ± 12*** |
| Diazepam (2) + Thiopental | 110 ± 18 | 65 ± 10** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Thiopental |
EEG/EMG Analysis of Sleep Architecture
This study provides a detailed analysis of the effects of this compound on different sleep stages in rats.[11]
Experimental Workflow:
Caption: EEG/EMG Sleep Study Workflow.
Protocol:
-
Surgery: Surgically implant EEG and EMG electrodes in adult male Sprague-Dawley rats and allow for a 7-10 day recovery period.
-
Habituation: Acclimate the rats to the recording chambers and tether system.
-
Recording: Record baseline EEG/EMG for 24 hours. The following day, administer this compound or vehicle at the onset of the dark phase and record for another 24 hours.
-
Analysis: Score the recordings into Wake, NREM (non-rapid eye movement), and REM (rapid eye movement) sleep stages and analyze the effects on sleep latency, duration of each stage, and sleep continuity.[12]
Hypothetical Data Presentation:
| Treatment Group (mg/kg, p.o.) | NREM Sleep Duration (min) | REM Sleep Duration (min) | Wake Duration (min) | Sleep Latency (min) |
| Vehicle | 450 ± 30 | 90 ± 10 | 900 ± 40 | 25 ± 5 |
| This compound (3) | 550 ± 35 | 80 ± 8 | 810 ± 45 | 15 ± 3 |
| This compound (10) | 650 ± 40 | 70 ± 7 | 720 ± 50 | 8 ± 2 |
| Eszopiclone (5) | 620 ± 38 | 75 ± 9 | 745 ± 48 | 10 ± 2 |
| p<0.05, **p<0.01 vs. Vehicle |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the sedative-hypnotic properties of this compound. By systematically assessing its in vitro activity at the GABA-A receptor and its in vivo effects on behavior and sleep, researchers can build a detailed pharmacological profile of this compound. The hypothetical data presented serves as a guide for data interpretation and presentation. These studies are essential for determining the therapeutic potential of this compound as a novel treatment for sleep and anxiety disorders.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07220060, a Novel CDK4-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the investigation of PF-07220060, a next-generation, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). PF-07220060 is currently under investigation for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[1][2] These protocols are intended to guide researchers in the preclinical evaluation of this and similar CDK4-selective inhibitors.
Introduction
The cell division cycle is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle. The CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It phosphorylates the retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.
In many cancers, including HR+ breast cancer, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. While several CDK4/6 inhibitors have been approved, acquired resistance remains a clinical challenge. PF-07220060 is a potent and selective inhibitor of CDK4, with significant sparing of CDK6, which may offer an improved therapeutic window and efficacy in certain patient populations.[1]
Mechanism of Action
PF-07220060 selectively binds to and inhibits the kinase activity of CDK4. This prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. Consequently, the G1-S phase transition is blocked, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Experimental Design and Protocols
The following section outlines key experiments for the preclinical characterization of PF-07220060.
Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-07220060 against CDK4/Cyclin D1.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Rb protein (substrate)
-
ATP, [γ-32P]ATP
-
Kinase assay buffer
-
PF-07220060 (serial dilutions)
-
Positive control inhibitor (e.g., Palbociclib)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK4/Cyclin D1, and Rb substrate in a 96-well plate.
-
Add serial dilutions of PF-07220060 or control inhibitor to the wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of PF-07220060 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of PF-07220060 in a relevant cancer cell line (e.g., MCF-7, a HR+/HER2- breast cancer cell line).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PF-07220060 (serial dilutions)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PF-07220060 or a DMSO vehicle control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, or by staining with Crystal Violet.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 value by plotting the data and fitting to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of PF-07220060 on cell cycle distribution.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
PF-07220060 (at concentrations around the GI50)
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with PF-07220060 at various concentrations (e.g., 0.1x, 1x, 10x GI50) or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Western Blot Analysis of Rb Phosphorylation
Objective: To confirm the on-target effect of PF-07220060 by measuring the phosphorylation of its downstream target, Rb.
Materials:
-
MCF-7 cells
-
PF-07220060
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat MCF-7 cells with PF-07220060 as in the cell cycle analysis protocol.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
Data Presentation
The following tables represent expected data from the described experiments.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| PF-07220060 | CDK4/Cyclin D1 | 1.5 |
| PF-07220060 | CDK6/Cyclin D3 | 85 |
| Palbociclib | CDK4/Cyclin D1 | 2.0 |
| Palbociclib | CDK6/Cyclin D3 | 10 |
Table 2: Anti-proliferative Activity in HR+/HER2- Breast Cancer Cell Lines
| Cell Line | Compound | GI50 (nM) |
| MCF-7 | PF-07220060 | 25 |
| T-47D | PF-07220060 | 32 |
| MCF-7 | Palbociclib | 30 |
| T-47D | Palbociclib | 45 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with PF-07220060 for 24 hours
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 | 35.8 | 19.0 |
| PF-07220060 | 10 | 60.1 | 25.4 | 14.5 |
| PF-07220060 | 50 | 75.8 | 12.1 | 12.1 |
| PF-07220060 | 250 | 82.3 | 8.5 | 9.2 |
Table 4: Quantification of Phospho-Rb (Ser780) Inhibition in MCF-7 Cells
| Treatment | Concentration (nM) | Relative pRb/Total Rb Ratio |
| Vehicle (DMSO) | - | 1.00 |
| PF-07220060 | 10 | 0.65 |
| PF-07220060 | 50 | 0.21 |
| PF-07220060 | 250 | 0.05 |
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of the novel CDK4-selective inhibitor, PF-07220060. These experiments are designed to elucidate its mechanism of action, determine its potency and selectivity, and assess its anti-proliferative effects in relevant cancer models. The data generated from these studies will be crucial for the continued development and clinical evaluation of PF-07220060 as a potential therapeutic agent for HR+/HER2- breast cancer.
References
Application Notes and Protocols: Perioperative Management of Patients Treated with PF-07321332 (Nirmatrelvir)/Ritonavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1] This enzyme is critical for viral replication.[1] Nirmatrelvir is co-packaged with ritonavir (B1064), an HIV-1 protease inhibitor and a potent inhibitor of cytochrome P450 (CYP) 3A4.[1][2] The role of ritonavir is not for its antiviral activity against SARS-CoV-2, but to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and duration of action.[1][2]
While PF-07321332 itself is not an anesthetic agent, its combination with ritonavir has significant implications for anesthesiology. The potent inhibition of CYP3A4 by ritonavir can lead to clinically significant drug-drug interactions with many anesthetic agents that are metabolized by this pathway.[1][2][3] These application notes provide a summary of these interactions and protocols for the perioperative management of patients receiving PF-07321332/ritonavir.
Mechanism of Interaction
The primary mechanism of interaction between PF-07321332/ritonavir and anesthetic agents is the inhibition of CYP3A4 by ritonavir.[1][2] CYP3A4 is a major enzyme in the liver and gastrointestinal tract responsible for the metabolism of a wide range of drugs, including several commonly used anesthetics.[2][3] By inhibiting this enzyme, ritonavir can decrease the clearance of these anesthetic agents, leading to higher plasma concentrations, prolonged drug effects, and an increased risk of adverse events.[1][2] The inhibitory effect of ritonavir on CYP3A4 is predicted to substantially resolve approximately 3 days after discontinuing the drug.[1]
Caption: Ritonavir's inhibition of the CYP3A4 enzyme.
Quantitative Data on Anesthetic Drug Interactions
The co-administration of PF-07321332/ritonavir with anesthetic agents metabolized by CYP3A4 can lead to significant alterations in their pharmacokinetic profiles. While specific quantitative studies for all anesthetic agents are not available, the known potent inhibitory effect of ritonavir on CYP3A4 allows for predicted interactions.
| Anesthetic Agent | Metabolic Pathway | Predicted Effect of Co-administration with Ritonavir | Recommendation |
| Opioids | |||
| Fentanyl | CYP3A4[2][3] | Increased plasma concentrations and prolonged respiratory depression.[2] | Reduce dose and monitor for opioid toxicity.[4] |
| Alfentanil | CYP3A4[1] | Significantly increased plasma concentrations. | Avoid use or reduce dose with extreme caution. |
| Methadone | CYP3A4[2] | Increased plasma concentrations. | Monitor for QTc prolongation and opioid toxicity. |
| Oxycodone | CYP3A4 | Increased plasma concentrations. | Reduce dose by 75% and monitor for opioid overdose.[4] |
| Remifentanil | Plasma Esterases[2] | No significant interaction expected.[2] | Preferred opioid choice.[2] |
| Morphine | UGT2B7 | May increase morphine concentrations. | Reduce dose by 50% and monitor for opioid overdose.[4] |
| Benzodiazepines | |||
| Midazolam | CYP3A4[2] | Markedly increased plasma concentrations, prolonged sedation, and respiratory depression.[2] Oral midazolam is contraindicated.[5] | Avoid use. Consider lorazepam as an alternative.[4] |
| Diazepam | CYP3A4, CYP2C19 | Increased plasma concentrations. | Avoid use. Consider lorazepam as an alternative.[4] |
| Lorazepam | Glucuronidation | No significant interaction expected. | Preferred benzodiazepine (B76468) choice.[4] |
| Intravenous Anesthetics | |||
| Ketamine | CYP3A4[2] | Increased plasma concentrations and prolonged effects.[2] | Use with caution, consider dose reduction and enhanced monitoring. |
| Propofol (B549288) | Glucuronidation, CYP2B6[2] | No significant interaction expected.[2] | Preferred intravenous anesthetic.[2] |
| Neuromuscular Blockers | |||
| Rocuronium | CYP3A4 (minor), primarily biliary excretion[2] | Potentially prolonged duration of action.[2] | Use with neuromuscular monitoring. Consider sugammadex (B611050) for reversal.[2] |
| Vecuronium | CYP3A4 | Potentially prolonged duration of action. | Use with neuromuscular monitoring. |
| Atracurium/Cisatracurium | Hofmann elimination, ester hydrolysis[2] | No significant interaction expected.[2] | Preferred neuromuscular blockers.[2] |
| Local Anesthetics | |||
| Bupivacaine | CYP3A4, CYP1A2[2] | Increased plasma concentrations and risk of toxicity. | Use with caution, consider dose reduction and monitoring for toxicity. |
| Lidocaine | CYP3A4, CYP1A2 | Increased plasma concentrations and risk of toxicity. | Use with caution, consider dose reduction and monitoring for toxicity. |
| Inhaled Anesthetics | |||
| Sevoflurane, Desflurane, Isoflurane | Minimal CYP metabolism[2] | No significant interaction expected.[2] | Preferred inhaled anesthetics.[2] |
Experimental Protocols
Preoperative Patient Assessment Protocol
A thorough preoperative assessment is crucial for patients currently taking or who have recently completed a course of PF-07321332/ritonavir.
Objective: To identify potential drug-drug interactions, assess the patient's recovery from COVID-19, and formulate a safe anesthetic plan.
Procedure:
-
Medication Reconciliation:
-
Obtain a complete list of all medications, including the start and end dates of PF-07321332/ritonavir therapy.
-
Pay close attention to other drugs metabolized by CYP3A4.[5]
-
-
COVID-19 History:
-
Document the severity of the recent COVID-19 infection (asymptomatic, mild, moderate, severe).
-
Assess for any residual symptoms such as fatigue, dyspnea, chest pain, or cognitive dysfunction.[6]
-
-
Timing of Surgery:
-
For elective procedures, consider postponing surgery based on the time since COVID-19 diagnosis and the severity of the illness. The American Society of Anesthesiologists (ASA) and Anesthesia Patient Safety Foundation (APSF) recommend a waiting period of at least two weeks, with longer delays for more severe infections.[7][8]
-
If the patient is currently taking PF-07321332/ritonavir, consider delaying elective surgery until at least 3 days after the completion of therapy to allow for the resolution of CYP3A4 inhibition.[1]
-
-
Anesthetic Plan Formulation:
-
Based on the medication review, select anesthetic agents with minimal or no reliance on the CYP3A4 pathway.
-
If a drug with a known interaction must be used, plan for dose adjustments, enhanced monitoring (e.g., neuromuscular monitoring, BIS monitoring), and the availability of reversal agents.
-
Caption: Workflow for preoperative patient assessment.
Intraoperative Management Protocol
Objective: To safely administer anesthesia and monitor for adverse events related to drug interactions.
Procedure:
-
Anesthetic Agent Selection:
-
Preferred Agents: Utilize anesthetic agents that are not significantly metabolized by CYP3A4.[2]
-
Induction: Propofol.
-
Analgesia: Remifentanil infusion, regional anesthesia techniques.
-
Muscle Relaxation: Atracurium or cisatracurium.
-
Maintenance: Volatile agents (sevoflurane, desflurane, isoflurane) or total intravenous anesthesia (TIVA) with propofol and remifentanil.
-
-
-
Dose Titration and Monitoring:
-
If CYP3A4-metabolized drugs are used, administer them in small, incremental doses and titrate to effect.
-
Utilize advanced monitoring to guide administration, including:
-
Depth of Anesthesia: Bispectral Index (BIS) monitoring to avoid excessive sedation.
-
Neuromuscular Blockade: Train-of-four (TOF) monitoring for neuromuscular blockers.
-
Hemodynamics: Continuous monitoring of blood pressure and heart rate.
-
-
-
Postoperative Considerations:
-
Be aware of the potential for prolonged drug effects in the postoperative period.
-
Ensure adequate monitoring in the Post-Anesthesia Care Unit (PACU).
-
For postoperative pain management, prioritize non-opioid analgesics and regional techniques. If opioids are required, use those with minimal CYP3A4 metabolism or adjust doses accordingly.
-
Conclusion
The use of PF-07321332 (nirmatrelvir) in combination with ritonavir presents a significant consideration for anesthetic management due to ritonavir's potent inhibition of the CYP3A4 enzyme system. A thorough understanding of these potential drug-drug interactions is essential for patient safety. By conducting a comprehensive preoperative assessment and selecting anesthetic agents that bypass the CYP3A4 metabolic pathway, clinicians can mitigate the risks of adverse drug events. When the use of a CYP3A4-metabolized drug is unavoidable, cautious dose titration and enhanced physiological monitoring are imperative. These protocols provide a framework for the safe perioperative care of patients being treated with this important antiviral therapy.
References
- 1. Anesthesia for children taking COVID‐19 antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the protease inhibitor, ritonavir, with common anesthesia drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common anti-COVID-19 drugs and their anticipated interaction with anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhealthfairview.org [mhealthfairview.org]
- 5. Drug Interactions | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 6. Key considerations for elective surgery in patients who previously had COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. asahq.org [asahq.org]
Troubleshooting & Optimization
Overcoming slow onset of PF-0713 in experiments
Welcome to the technical support center for PF-0713. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during experiments with this compound, a novel GABAA receptor agonist and anesthetic agent.
| Issue | Potential Causes | Troubleshooting Steps |
| Variable Onset of Anesthesia | 1. Formulation Issues: Inconsistent solubility or stability of the this compound formulation. 2. Route of Administration: Variability in uptake depending on the injection site or technique. 3. Subject Variability: Differences in metabolism or physiological state of the experimental subjects. | 1. Optimize Formulation: Ensure complete solubilization of this compound. Prepare fresh solutions for each experiment. Consider using a vehicle optimization kit. 2. Standardize Administration: Use a consistent and precise method for administration (e.g., tail vein injection in rodents). Ensure proper needle placement and injection speed. 3. Control for Subject Variables: Use age- and weight-matched subjects. Acclimatize animals to the experimental conditions to reduce stress. |
| Suboptimal Sedative Effect | 1. Incorrect Dosage: The dose of this compound may be too low for the desired level of sedation. 2. Degradation of Compound: Improper storage or handling of this compound leading to reduced potency. 3. Tolerance: Potential for rapid development of tolerance with repeated administration. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for the desired anesthetic depth in your model. 2. Proper Handling: Store this compound according to the manufacturer's instructions, protected from light and moisture. 3. Assess Tolerance: If conducting repeated administrations, include washout periods and monitor for any decrease in efficacy over time. |
| Unexpected Side Effects | 1. Off-Target Effects: this compound may have effects on other receptors or signaling pathways at higher concentrations. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own physiological effects. | 1. Concentration Optimization: Use the lowest effective concentration of this compound. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a GABAA receptor agonist.[1] It is a novel, optically active 2,6-disubstituted alkylphenol, structurally related to propofol (B549288).[1] By binding to and activating the GABAA receptor, it enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression and anesthesia.
Q2: How does this compound differ from propofol?
A2: this compound is being developed as a potential alternative to propofol with a potentially improved anesthetic profile.[1] While both are GABAA receptor agonists, modifications in the chemical structure of this compound may offer advantages in terms of pharmacokinetics and pharmacodynamics.[1]
Q3: What are the potential applications of this compound in research?
A3: As a novel anesthetic agent, this compound is of interest for preclinical studies in various animal models requiring sedation or general anesthesia. Its specific properties may make it suitable for procedures where rapid induction and recovery are desired. It can also be used as a tool compound to study the role of GABAA receptors in different physiological and pathological processes.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a vehicle such as a lipid emulsion is often used. It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions. Generally, the compound should be stored in a cool, dry place, protected from light.
Experimental Protocols
Protocol 1: Assessment of Anesthetic Efficacy of this compound in a Rodent Model
Objective: To determine the dose-dependent anesthetic effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% lipid emulsion)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intravenous injection
-
Heating pad
-
Timer
Methodology:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled facility with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.
-
Dosing and Administration:
-
Divide the mice into groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound (e.g., 1, 5, 10 mg/kg).
-
Administer the assigned treatment via tail vein injection.
-
-
Assessment of Anesthesia:
-
Loss of Righting Reflex (LORR): Immediately after injection, place the mouse on its back. The time to LORR is the time until the mouse is unable to right itself within 30 seconds.
-
Duration of Anesthesia: Monitor the mouse for the return of the righting reflex (the ability to right itself three times within 30 seconds). The duration of anesthesia is the time from LORR to the return of the righting reflex.
-
Anesthetic Depth: At regular intervals during the anesthetic period, assess the response to a tail pinch to determine the depth of anesthesia.
-
-
Data Analysis: Record the time to LORR and the duration of anesthesia for each mouse. Calculate the mean and standard error of the mean (SEM) for each group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine dose-dependent effects.
Visualizations
Caption: GABAA Receptor Signaling Pathway for this compound.
Caption: Workflow for Troubleshooting this compound Experiments.
References
Technical Support Center: Managing Prolonged Drug Action in Preclinical Research
Disclaimer: There is no publicly available scientific information for a compound with the designation "PF-0713". To fulfill the request for a detailed technical support guide on managing prolonged drug action, this document will use Ibrutinib as a representative example. Ibrutinib is a well-characterized Bruton's tyrosine kinase (BTK) inhibitor known for its prolonged pharmacodynamic effect due to its covalent, irreversible mechanism of action. The principles and protocols described here are applicable to other covalent inhibitors and compounds with extended durations of action.
Frequently Asked Questions (FAQs)
Q1: What is Ibrutinib and why is its duration of action prolonged?
A1: Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). Its prolonged duration of action stems from its specific mechanism: it forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. This binding is essentially irreversible, meaning the enzyme is permanently inactivated. The biological effect of the drug persists until new BTK protein is synthesized by the cell, a process that can take 24-48 hours. This pharmacodynamic (PD) half-life is significantly longer than the drug's pharmacokinetic (PK) half-life (the time it takes for the drug concentration in plasma to reduce by half).
Q2: How can I be sure my in vitro experiment is free from the effects of a previous Ibrutinib treatment?
A2: Due to Ibrutinib's irreversible binding, a simple washout by replacing the media is often insufficient to restore BTK activity. The most reliable method is to perform a functional assay to confirm the return of BTK signaling (e.g., a phospho-BTK Western blot after stimulation) or to measure the recovery of BTK protein levels. For most cell lines, a culture period of at least 48 hours post-washout is recommended to allow for sufficient synthesis of new, active BTK.
Q3: Can I use a competitive inhibitor to reverse Ibrutinib's effects?
A3: No. Because Ibrutinib forms a covalent bond, a competitive (reversible) inhibitor cannot displace it from the BTK active site. The inhibition is permanent for the lifespan of that specific protein molecule. Reversal of the biological effect requires the synthesis of new protein.
Q4: What are common downstream readouts to confirm the prolonged effect of Ibrutinib?
A4: Common downstream readouts include measuring the phosphorylation of key signaling proteins in the B-cell receptor (BCR) pathway, such as PLCγ2 and ERK. Additionally, functional assays like measuring B-cell activation, proliferation, or cytokine release in response to BCR stimulation are effective ways to confirm sustained pathway inhibition.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No recovery of cell signaling after washout | Ibrutinib's covalent binding has permanently inactivated the target protein (BTK). | 1. Extend the recovery period post-washout to >48 hours to allow for de novo protein synthesis.2. Confirm BTK protein recovery via Western blot before proceeding with downstream experiments.3. For time-sensitive experiments, consider using a fresh batch of untreated cells. |
| Unexpected cell toxicity or off-target effects | 1. Ibrutinib concentration is too high.2. Prolonged pathway inhibition is detrimental to cell health.3. Off-target covalent binding to other kinases with a similar cysteine residue (e.g., TEC family kinases). | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Reduce the duration of exposure.3. Use a more selective covalent inhibitor if available, or use cells with a C481S BTK mutation as a negative control. |
| Inconsistent results between experimental repeats | Variability in the rate of BTK protein turnover between cell batches or culture conditions. | 1. Standardize cell culture conditions, including passage number and seeding density.2. Always include a positive (untreated) and negative (fully inhibited) control in each experiment.3. Perform a time-course experiment to establish the precise timing of BTK recovery for your specific cell line. |
Key Experimental Protocols
Protocol 1: BTK Occupancy Assay via Western Blot
This protocol determines the percentage of BTK protein that is covalently bound by Ibrutinib.
-
Cell Treatment: Treat cells with Ibrutinib at the desired concentration for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against total BTK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Occupancy Measurement:
-
To measure occupancy, a probe that binds only to the unoccupied, active BTK can be used in parallel. However, a simpler method is to measure the downstream signaling potential.
-
To assess recovery, perform this protocol at various time points (0, 12, 24, 48 hours) after washing out Ibrutinib.
-
Protocol 2: Washout and Recovery Workflow
This protocol is designed to remove Ibrutinib and allow for the recovery of BTK activity.
-
Initial Treatment: Treat cells with Ibrutinib for the desired duration (e.g., 4 hours).
-
Washout Procedure:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Aspirate the supernatant containing Ibrutinib.
-
Resuspend the cell pellet in at least 10 volumes of fresh, pre-warmed culture media.
-
Repeat this wash step two more times to ensure complete removal of the unbound drug.
-
-
Recovery Phase:
-
After the final wash, resuspend the cells in fresh media and return them to the incubator.
-
Culture the cells for a minimum of 48 hours to allow for new BTK protein synthesis.
-
-
Confirmation of Recovery: Before initiating new experiments, take an aliquot of cells and confirm the restoration of BTK signaling (e.g., by stimulating with anti-IgM and performing a phospho-BTK Western blot).
Visualized Workflows and Pathways
Caption: Workflow for effective Ibrutinib washout and cellular recovery.
Caption: Pharmacokinetic (PK) vs. Pharmacodynamic (PD) effect of Ibrutinib.
Technical Support Center: PF-0713 Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and formulation challenges associated with PF-0713.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Based on its molecular formula (C₁₄H₂₂O) and molecular weight (206.32 g/mol ), this compound is identified as an isomer of di-sec-butylphenol, with 2,6-di-sec-butylphenol (B1583072) being the most likely structure for this internal research code. It is a lipophilic phenolic compound.
Q2: What are the main physicochemical properties of this compound?
A2: this compound is characterized by its low aqueous solubility and high lipophilicity. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O | PubChem |
| Molecular Weight | 206.32 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid/solid | Various |
| LogP (Octanol-Water) | ~4.4 | PubChem |
| Water Solubility | Poor/Slightly Soluble | Vinati Organics |
| Organic Solvent Solubility | Readily soluble in alcohols and ethers | Vinati Organics |
Q3: Why is this compound difficult to dissolve in aqueous solutions?
A3: The chemical structure of this compound contains two bulky, non-polar sec-butyl groups attached to a phenol (B47542) ring. This large hydrophobic surface area dominates its interaction with water, leading to very low solubility in aqueous media. Its high LogP value further confirms its preference for lipid-like environments over aqueous ones.
Q4: What are the primary formulation challenges with this compound?
A4: The main challenge is its poor aqueous solubility, which can lead to:
-
Difficulty in preparing stock solutions for in vitro and in vivo studies.
-
Low bioavailability in oral and parenteral formulations.
-
Precipitation of the compound when an organic stock solution is diluted into an aqueous buffer or cell culture medium.
-
Inconsistent and unreliable results in biological assays.
Due to its high lipophilicity, intravenous administration of this compound typically requires a surfactant-based formulation to ensure its solubilization in the bloodstream.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound.
Problem 1: My this compound is not dissolving in my aqueous buffer for an in vitro assay.
-
Cause: Direct dissolution of this compound in aqueous buffers is not feasible due to its hydrophobic nature.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices.
-
Serially dilute the stock solution. Perform dilutions in the same organic solvent to achieve the desired intermediate concentrations.
-
Final dilution into aqueous buffer. For the final working concentration, add a small volume of the organic stock to the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your assay.
-
Visually inspect for precipitation. After dilution, check for any cloudiness or solid particles. If precipitation occurs, you may need to lower the final concentration of this compound or explore formulation strategies.
-
Problem 2: I observe precipitation when I add my this compound stock solution to the cell culture medium.
-
Cause: The limited solubility of this compound in the aqueous medium has been exceeded.
-
Solution:
-
Reduce the final concentration: This is the simplest approach. Determine the highest concentration at which the compound remains in solution.
-
Use a solubilizing agent:
-
Co-solvents: Include a water-miscible co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in your final aqueous medium. The concentration of the co-solvent should be optimized to be effective and non-toxic to the cells.
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL can be used at low concentrations (typically below their critical micelle concentration) to increase solubility. Always run a vehicle control to account for any effects of the surfactant itself.
-
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
-
Problem 3: I am seeing inconsistent results in my animal studies, suggesting poor bioavailability.
-
Cause: Poor absorption due to the low solubility of this compound in the gastrointestinal fluid or at the injection site.
-
Solution:
-
Particle Size Reduction: For oral delivery, micronization or nanosuspension techniques can increase the surface area of the drug, potentially improving the dissolution rate and absorption.
-
Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can enhance its oral bioavailability. Options include:
-
Oily solutions: Dissolving this compound in a pharmaceutically acceptable oil.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Quantitative Data
Due to the limited availability of public data for this compound, the following table provides a qualitative and estimated solubility profile based on its chemical properties as an alkylphenol. Researchers should determine the precise solubility in their specific solvent systems experimentally.
| Solvent | Solubility Category | Estimated Solubility | Rationale / Notes |
| Water | Very Poorly Soluble / Practically Insoluble | < 0.1 mg/mL | High lipophilicity (LogP ~4.4). |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble / Practically Insoluble | < 0.1 mg/mL | Similar to water; slight pH effect is unlikely to significantly increase solubility. |
| Ethanol | Freely Soluble | > 100 mg/mL | "Like dissolves like" principle; suitable for high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL | A common aprotic solvent for poorly soluble compounds; suitable for stock solutions. |
| Propylene Glycol | Soluble | 10 - 100 mg/mL | A common co-solvent for pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | Soluble | 10 - 100 mg/mL | A common co-solvent for both oral and parenteral formulations. |
| Soybean Oil | Soluble | 10 - 100 mg/mL | Suitable for lipid-based formulations. |
| 5% Tween 80 in Water | Sparingly Soluble to Soluble | 1 - 10 mg/mL | Surfactant-based system to enhance aqueous solubility. |
| 10% HP-β-CD in Water | Sparingly Soluble to Soluble | 1 - 10 mg/mL | Cyclodextrin complexation can increase apparent solubility. |
Experimental Protocols
Protocol: Determining the Equilibrium Solubility of this compound
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid or pure oil)
-
Selected solvents (e.g., water, PBS, ethanol, propylene glycol)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid/oil should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid/oil to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved material.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no undissolved material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a formulation strategy for this compound.
Technical Support Center: Optimizing Small Molecule Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and improvement of the pharmacokinetic (PK) profile of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to characterize the pharmacokinetic profile of a new small molecule inhibitor?
A1: The initial characterization of a small molecule's pharmacokinetic profile involves a series of in vitro and in vivo assays to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro ADME assays are crucial for guiding chemical structure optimization and selecting promising candidates for further development.[1] Key initial assays include assessing physicochemical properties, permeability, metabolic stability, and potential for drug-drug interactions.[2]
Q2: How can we improve the oral bioavailability of our compound?
A2: Improving oral bioavailability is a common challenge in drug development and can be addressed through various strategies.[3][4] Structural modifications to the molecule can enhance its physicochemical properties, such as solubility and permeability.[4] Formulation strategies are also instrumental, especially for compounds with poor solubility, and include approaches like creating nanoparticles or solid dispersions.[4][5][6] Additionally, investigating alternative delivery routes, such as subcutaneous or intraperitoneal administration, can bypass issues with intestinal absorption.[5]
Q3: What are common causes of high in vivo clearance and how can they be addressed?
A3: High in vivo clearance is often due to rapid metabolism, typically by cytochrome P450 (CYP) enzymes in the liver.[3][7] To address this, a systematic structure-activity relationship (SAR) investigation can be implemented to identify and block metabolic hotspots on the molecule.[3] This can involve introducing bulky chemical groups or modifying the molecule to be less susceptible to metabolic enzymes.[3] Another strategy is to identify the specific CYP isoforms responsible for metabolism and then modify the compound to avoid being a substrate for those enzymes.[8]
Q4: How can we investigate potential drug-drug interactions (DDIs) for our compound?
A4: Drug-drug interactions are a significant concern and are often mediated by the inhibition or induction of CYP enzymes.[2][8] In vitro assays using human liver microsomes can determine the IC50 values of your compound against major CYP isoforms to estimate its inhibitory potential.[2] CYP induction studies can also be performed using cryopreserved human hepatocytes to assess if the compound increases the expression of these metabolic enzymes.[9] Understanding these interactions is critical for predicting how your compound might affect the metabolism of co-administered drugs.[10][11]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters (e.g., AUC, Cmax) between individual animals in our in vivo study.
-
Possible Cause: Inconsistent sample preparation or storage conditions.
-
Troubleshooting Step: Ensure uniform sample handling procedures, including minimizing freeze-thaw cycles, to maintain analyte stability.[12]
-
-
Possible Cause: Issues with the bioanalytical assay.
-
Troubleshooting Step: Validate the bioanalytical method thoroughly. Implement robust quality control by running QC samples at multiple concentrations to monitor the assay's performance.[13]
-
-
Possible Cause: Pipetting errors or inaccuracies.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper technique. Always run samples and standards in replicate to identify and mitigate pipetting inconsistencies.[12]
-
-
Possible Cause: Matrix effects from the biological samples.
-
Troubleshooting Step: Evaluate for matrix effects during method development. If significant, consider alternative sample preparation techniques like liquid-liquid extraction or solid-phase extraction to obtain a cleaner sample.[13]
-
Issue 2: Our compound shows good in vitro metabolic stability but has very low oral bioavailability in vivo.
-
Possible Cause: Poor absorption due to low solubility.
-
Troubleshooting Step: Determine the aqueous solubility of the compound. If it is low, formulation strategies such as creating a nanosuspension or a solid dispersion can be employed to improve dissolution.[6]
-
-
Possible Cause: Poor permeability across the intestinal barrier.
-
Troubleshooting Step: Conduct a Caco-2 permeability assay to assess the compound's ability to cross intestinal epithelial cells. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.[2]
-
-
Possible Cause: High first-pass metabolism.
-
Troubleshooting Step: Even with good microsomal stability, a compound can be subject to extensive first-pass metabolism in the liver after oral absorption.[14] Comparing the pharmacokinetic profiles after oral and intravenous administration can help quantify the extent of first-pass metabolism.
-
Issue 3: The measured concentrations of our compound in plasma samples are unexpectedly low or undetectable.
-
Possible Cause: The incubation time in the assay was too short, or the target is below the detection limit.
-
Troubleshooting Step: Optimize the incubation time according to the manufacturer's guidelines or consider overnight incubation at 4°C.[12] Ensure the bioanalytical method has sufficient sensitivity for the expected concentrations.
-
-
Possible Cause: The compound is unstable in the biological matrix.
-
Troubleshooting Step: Conduct stability studies of the compound in the relevant biological matrix (e.g., plasma) under various storage conditions to ensure its integrity throughout the analytical process.[13]
-
-
Possible Cause: Issues with the dosing vehicle or administration.
-
Troubleshooting Step: Verify the concentration and stability of the compound in the dosing formulation. Ensure accurate dose administration and consider the impact of the vehicle on absorption.
-
Data Presentation
Table 1: In Vitro ADME Profile of a Hypothetical Small Molecule Inhibitor (PF-XXXX)
| Parameter | Assay | Result | Interpretation |
| Solubility | Kinetic Solubility | 5 µM | Low aqueous solubility, may limit oral absorption. |
| Permeability | Caco-2 A to B | 0.5 x 10⁻⁶ cm/s | Low permeability, may be a substrate for efflux transporters. |
| Caco-2 B to A | 5.0 x 10⁻⁶ cm/s | High efflux ratio (10), suggests P-gp substrate. | |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability. |
| Plasma Protein Binding | Equilibrium Dialysis | 99.5% | High plasma protein binding, low fraction of free drug. |
| CYP Inhibition | CYP3A4 IC₅₀ | 2 µM | Potential for drug-drug interactions with CYP3A4 substrates. |
| CYP2D6 IC₅₀ | > 50 µM | Low potential for drug-drug interactions with CYP2D6 substrates. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single 10 mg/kg Dose)
| Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng*hr/mL) | t½ (hr) | Oral Bioavailability (%) |
| Intravenous (IV) | 1500 | 0.1 | 3000 | 2.5 | 100 |
| Oral (PO) | 150 | 1.0 | 300 | 2.6 | 10 |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes.
-
Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer, control compounds (e.g., testosterone, verapamil), analytical standards.
-
Procedure:
-
Prepare a stock solution of the test compound and control compounds.
-
Pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a compound.[2]
-
Materials: Caco-2 cells, Transwell inserts, test compound, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), transport buffer (HBSS), analytical standards.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic profiling and lead optimization.
Caption: Decision tree for troubleshooting poor oral bioavailability.
Caption: Common metabolic pathways for small molecule inhibitors.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Interaction Flockhart Table | Clinical Pharmacology | IU School of Medicine [medicine.iu.edu]
- 9. criver.com [criver.com]
- 10. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. powerpak.com [powerpak.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Absorption, metabolism, and disposition of [14C]SDZ ENA 713, an acetylcholinesterase inhibitor, in minipigs following oral, intravenous, and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-0713 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-0713, a GABAA receptor agonist. The information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator of the GABAA (gamma-aminobutyric acid type A) receptor. As a propofol-related structure, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABAA receptor, this compound increases the flow of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Q2: What are the key parameters to consider when designing a dose-response experiment for this compound?
A2: When designing a dose-response experiment for this compound, it is crucial to consider the following:
-
Cell System: The choice of cell line (e.g., HEK293 or CHO cells stably expressing specific GABAA receptor subunits) or primary neurons will significantly impact the results.
-
GABAA Receptor Subtype: The potency of this compound may vary depending on the subunit composition of the GABAA receptor (e.g., α1β2γ2, α5β3γ2).
-
Assay Type: The experimental method, such as electrophysiology (e.g., patch-clamp) or a fluorescence-based functional assay (e.g., FLIPR or YFP-based assays), will determine the nature of the readout.
-
Concentration Range: A wide range of this compound concentrations, typically spanning several orders of magnitude and plotted on a logarithmic scale, is necessary to generate a complete sigmoidal dose-response curve.
-
Controls: Appropriate positive (e.g., a known GABAA agonist like diazepam) and negative (vehicle) controls are essential for data normalization and interpretation.
Q3: How is the potency of this compound quantified from a dose-response curve?
A3: The potency of this compound is typically quantified by its half-maximal effective concentration (EC50). The EC50 represents the concentration of this compound that elicits 50% of the maximum response in a given assay. A lower EC50 value indicates higher potency. This value is determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) model.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Response to this compound | 1. Low Receptor Expression: The cell line may have low or inconsistent expression of the target GABAA receptor. 2. Incorrect Subunit Composition: this compound may have low efficacy on the specific GABAA receptor subtype being expressed. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Insufficient GABA Concentration: As a positive allosteric modulator, this compound requires the presence of GABA to exert its effect. | 1. Verify Receptor Expression: Use techniques like Western blot or qPCR to confirm the expression of the GABAA receptor subunits. 2. Use a Different Cell Line: Test cell lines expressing different GABAA receptor subunit combinations known to be sensitive to propofol (B549288) analogs. 3. Use Fresh Compound: Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. 4. Optimize GABA Concentration: Perform experiments with a fixed, sub-maximal concentration of GABA (typically around EC20) to observe the modulatory effect of this compound. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects in Microplates: Evaporation or temperature gradients at the edges of the plate can affect cell health and response. | 1. Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or an automated cell dispenser. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. 2. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 3. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental data points. Fill these wells with sterile buffer or media to create a humidity barrier. |
| Incomplete or Non-Sigmoidal Dose-Response Curve | 1. Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to define the top and bottom plateaus of the curve. 2. Compound Solubility Issues: At high concentrations, this compound may precipitate out of solution. 3. Cell Toxicity: High concentrations of this compound may be toxic to the cells, leading to a decrease in response that is not related to its modulatory activity. | 1. Expand Concentration Range: Test a wider range of this compound concentrations, typically from picomolar to micromolar, in a log or semi-log dilution series. 2. Check Solubility: Visually inspect the compound solutions for any signs of precipitation. Consider using a small amount of a biocompatible solvent like DMSO, ensuring the final concentration does not affect the cells. 3. Perform a Cytotoxicity Assay: Assess the viability of the cells at the highest concentrations of this compound to rule out toxic effects. |
| High Background Signal in Fluorescence-Based Assays | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. 2. Assay Buffer Components: Certain components in the buffer may contribute to background fluorescence. | 1. Measure Compound Autofluorescence: Run a control plate with this compound in assay buffer without cells to determine its intrinsic fluorescence. If significant, consider using a different fluorescent dye or assay principle. 2. Optimize Assay Buffer: Test different buffer formulations to identify and remove any components contributing to high background. |
Quantitative Data Summary
The following table presents hypothetical EC50 values for this compound and a reference compound, diazepam, acting on a common GABAA receptor subtype (α1β2γ2) expressed in HEK293 cells, as determined by a fluorescence-based membrane potential assay. Note: As of the last update, specific EC50 values for this compound are not publicly available. The values below are for illustrative purposes.
| Compound | Target | Assay Type | Cell Line | Hypothetical EC50 (nM) |
| This compound | GABAA Receptor (α1β2γ2) | Fluorescence (Membrane Potential) | HEK293 | 150 |
| Diazepam (Reference) | GABAA Receptor (α1β2γ2) | Fluorescence (Membrane Potential) | HEK293 | 50 |
Experimental Protocols
Fluorescence-Based Membrane Potential Assay (FLIPR)
This protocol describes a method for determining the dose-response curve of this compound using a FLIPR (Fluorometric Imaging Plate Reader) system and a membrane potential-sensitive dye.
Materials:
-
HEK293 cells stably expressing the GABAA receptor (e.g., α1β2γ2 subtype)
-
This compound
-
GABA
-
Diazepam (positive control)
-
FLIPR Membrane Potential Assay Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the HEK293-GABAA cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution prepared in assay buffer to each well. Incubate the plate at 37°C for 60 minutes.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate 384-well plate. Also, prepare dilutions of diazepam and a vehicle control.
-
Assay Protocol: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add a fixed, sub-maximal concentration of GABA (e.g., EC20) to all wells and incubate for 3-5 minutes. d. Add the this compound, diazepam, or vehicle solutions from the compound plate to the cell plate. e. Monitor the change in fluorescence for 3-5 minutes.
-
Data Analysis: The change in fluorescence is proportional to the membrane potential change. Plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the effect of this compound on GABAA receptor currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing GABAA receptors (e.g., HEK293 or cultured neurons)
-
This compound
-
GABA
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)
-
Patch pipettes (3-5 MΩ resistance)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Obtain a gigaseal and establish a whole-cell configuration on a target cell. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.
-
This compound Application: Co-apply different concentrations of this compound with the fixed concentration of GABA.
-
Data Acquisition: Record the current potentiation induced by each concentration of this compound.
-
Data Analysis: Normalize the potentiated current to the baseline GABA current. Plot the normalized current against the logarithm of the this compound concentration and fit with a sigmoidal dose-response equation to determine the EC50.
Visualizations
Caption: GABAergic signaling pathway with this compound modulation.
Caption: Experimental workflow for a fluorescence-based assay.
Caption: Troubleshooting decision tree for dose-response experiments.
Technical Support Center: PF-0713 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained with PF-0713, a selective CDK inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, compounds in this class, such as Tegtociclib (PF-07104091), selectively target CDK2.[1] By inhibiting CDK2, this compound can lead to cell cycle arrest, primarily through the reduced phosphorylation of the retinoblastoma protein (Rb) and other key substrates involved in cell cycle progression.[1]
Q2: I am observing significant variability in the IC50 values of this compound across different cancer cell lines. What could be the cause?
A2: Variability in IC50 values is expected and can be attributed to several factors:
-
Genetic Background of Cell Lines: Different cell lines have unique genetic and molecular profiles. The expression levels of CDK2, its cyclin partners (Cyclin E and A), and the status of tumor suppressor genes like Rb can significantly influence sensitivity to this compound.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can affect the physiological state of the cells and their response to treatment.
-
Assay-Specific Parameters: The type of viability assay used (e.g., MTT, CellTiter-Glo), incubation time with the compound, and the seeding density of cells can all contribute to variations in measured IC50 values.
Q3: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons?
A3: Suboptimal efficacy in in vivo models can arise from several factors:
-
Pharmacokinetics and Bioavailability: The formulation, route of administration, and dosing schedule of this compound can impact its absorption, distribution, metabolism, and excretion (ADME), leading to insufficient drug exposure at the tumor site.
-
Tumor Model Selection: The chosen xenograft model may have intrinsic resistance to CDK2 inhibition. It is crucial to use models with a demonstrated dependence on the CDK2 pathway.
-
Tumor Heterogeneity: Solid tumors are often heterogeneous, containing subpopulations of cells with varying sensitivity to the drug.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
If you are observing high variability in your cell viability assay results, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your cell line to determine the optimal density. |
| Compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. |
| Incubation Time | The duration of drug exposure can significantly impact the outcome. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and assay. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents. |
Issue 2: Difficulty in Detecting Downstream Pathway Modulation
If you are unable to consistently detect the expected changes in downstream signaling pathways (e.g., p-Rb levels) after this compound treatment, refer to the following guide:
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended to identify the optimal window for detecting changes in protein phosphorylation. |
| Antibody Quality | The quality of primary antibodies used for Western blotting or other immunoassays is critical. Validate your antibodies using positive and negative controls. |
| Sample Handling | Ensure rapid processing of cell lysates and consistent use of phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. |
| Cell Line Specifics | Some cell lines may have compensatory mechanisms or redundant pathways that mask the effect of CDK2 inhibition. Consider using a cell line known to be sensitive to CDK inhibitors. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture media to the final desired concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for p-Rb Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-Rb (e.g., Ser807/811). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Rb or a loading control (e.g., GAPDH) for normalization.
Visualizations
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by this compound.
Caption: A standard experimental workflow for determining the IC50 value of this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
Technical Support Center: PF-0713 Animal Studies
Important Notice: Publicly available data on the side effect profile of a compound specifically identified as "PF-0713" in animal studies is not available at this time. Extensive searches of scientific literature and toxicology databases did not yield specific preclinical safety and toxicology information for a substance with this designation.
The information that could be retrieved refers to different substances, such as the PET radiotracer "124I-DPA-713" or a bacterial strain "L. shortcombicus FZU0713", which are distinct from a potential drug candidate "this compound". For instance, studies on 124I-DPA-713 in a limited number of human subjects showed no adverse or clinically detectable pharmacologic effects.[1] However, this does not represent a comprehensive preclinical animal toxicology assessment.
Without specific data on this compound, we are unable to provide the detailed troubleshooting guides, FAQs, data tables, and visualizations as requested.
To assist researchers in their experimental design and troubleshooting for similar small molecule drug candidates, we are providing a generalized framework and a set of frequently asked questions that are commonly addressed during preclinical animal safety studies.
General Troubleshooting for In Vivo Compound Administration
This section provides general guidance for researchers encountering common issues during animal studies with novel small molecules.
| Issue | Potential Cause | Troubleshooting Steps |
| Acute Toxicity (e.g., lethargy, seizures, mortality) shortly after dosing | - Formulation issue (e.g., precipitation, incorrect pH) - Vehicle toxicity - Rapid absorption leading to high Cmax - On-target or off-target toxicity | - Analyze the formulation for stability and solubility under physiological conditions. - Run a vehicle-only control group. - Consider a dose-escalation study with smaller initial increments. - Evaluate alternative routes of administration or slower infusion rates. - Conduct in vitro safety pharmacology assays to identify potential off-target effects. |
| Injection Site Reactions (e.g., swelling, necrosis) | - High concentration of the compound - Irritating properties of the compound or vehicle - pH or osmolality of the formulation | - Reduce the concentration of the dosing solution. - Screen alternative, biocompatible vehicles. - Adjust the pH and osmolality of the formulation to be closer to physiological levels. - Consider a different route of administration. |
| Unexpected Weight Loss | - Reduced food and water intake - Gastrointestinal toxicity - Systemic toxicity affecting metabolism | - Monitor food and water consumption daily. - Perform detailed clinical observations for signs of GI distress (e.g., diarrhea, changes in feces). - Conduct a comprehensive metabolic panel from blood samples. - Consider pair-feeding studies to differentiate between reduced appetite and metabolic effects. |
| Altered Organ-Specific Biomarkers (e.g., elevated liver enzymes) | - Direct organ toxicity - Disruption of metabolic pathways - Inflammatory response | - Perform histopathological examination of the target organs. - Measure compound and metabolite concentrations in the affected organ. - Analyze inflammatory markers in blood and tissue samples. |
Frequently Asked Questions (FAQs) for Preclinical Safety Studies
Q1: What are the initial steps to take when an unexpected adverse effect is observed in an animal study?
A1: When an unexpected adverse effect is noted, the first step is to ensure the welfare of the animal and record all observations in detail. This should be followed by a systematic investigation, starting with a review of the dosing procedure, formulation preparation, and animal health records. It is crucial to include a vehicle-only control group to rule out effects from the formulation components. A preliminary necropsy and histopathology of key organs can provide initial insights into the potential cause of the adverse event.
Q2: How can I differentiate between on-target and off-target toxicity?
A2: Differentiating between on-target and off-target toxicity can be challenging. An initial approach is to conduct in vitro pharmacology screening against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. If a potential off-target is identified, in vivo studies with a tool compound that is structurally distinct but has the same on-target activity can be helpful. Additionally, using a knockout animal model for the intended target can help elucidate if the observed toxicity is target-mediated.
Q3: What are the key considerations for selecting animal models for toxicology studies?
A3: The selection of animal models is a critical step in preclinical safety assessment. Key considerations include the relevance of the model to human physiology and the metabolic profile of the test compound. It is recommended to use at least two species, one rodent and one non-rodent, as per regulatory guidelines. The chosen species should ideally show a similar pharmacokinetic and pharmacodynamic profile to what is anticipated in humans.
Experimental Workflow and Decision Making
The following diagram illustrates a general workflow for investigating an unexpected in vivo adverse event.
References
Technical Support Center: Investigational Compound PF-0713
Question: Why were the clinical trials for PF-0713 discontinued?
Answer:
Based on a comprehensive review of publicly available information, including clinical trial registries and publications, there is no evidence to suggest that clinical trials for a compound designated this compound were ever initiated or discontinued.
Our search of global clinical trial databases and corporate pipelines did not yield any results for the specific identifier "this compound." This suggests several possibilities:
-
Incorrect Identifier: The designation "this compound" may be inaccurate. Pharmaceutical companies use specific nomenclature for their investigational compounds, and a typographical error in the identifier could lead to a fruitless search. We recommend verifying the compound's official designation.
-
Preclinical Stage: this compound may be a preclinical compound that did not advance to the clinical trial stage. Drug development is a lengthy process, and many compounds are evaluated in laboratory and animal studies before being tested in humans. A compound may be terminated during the preclinical phase for various reasons, including lack of efficacy, unforeseen toxicity, or strategic business decisions. Information on preclinical candidates is often not publicly disclosed.
-
Early-Stage Development: It is possible that this compound is in a very early stage of development, and information has not yet been made public. Companies may not disclose details about their early pipeline for competitive reasons.
-
Internal Project Code: "this compound" could be an internal project code that does not correspond to the official compound name or clinical trial identifier.
Troubleshooting Guide for Researchers
If you are a researcher or drug development professional working with a compound you believe to be this compound, here are some steps you can take to find more information:
-
Verify the Compound Identifier: Double-check all internal documentation for the correct and complete identifier. Ensure there are no transcription errors.
-
Consult Internal Databases: If you are within a research organization, consult your internal compound registration and tracking databases. These systems will contain the most accurate and up-to-date information on the status of a particular compound.
-
Contact the Originating Department: Reach out to the chemistry or discovery department that synthesized or initially characterized the compound. They may have records on its development history and ultimate fate.
-
Review Internal Project Documentation: Examine project reports, meeting minutes, and decision logs related to the therapeutic area for which this compound was being investigated. This may provide context on why the project was not pursued.
Logical Relationship Diagram: Investigational Compound Status Inquiry
Below is a diagram illustrating the logical workflow for determining the status of an investigational compound when public information is unavailable.
Caption: Workflow for Investigating the Status of a Compound.
Due to the lack of public data on this compound, we are unable to provide specific details on its signaling pathways, quantitative data from experiments, or detailed experimental protocols. The information and tools provided above are intended to guide researchers in their internal search for information regarding this compound.
Technical Support Center: Modifying PF-0713 for Enhanced Clinical Potential
This technical support center provides troubleshooting guidance and detailed protocols for researchers and drug development professionals working to optimize the hypothetical small molecule kinase inhibitor, PF-0713. The following information is based on established principles for kinase inhibitor development and aims to address common challenges encountered during the modification and evaluation process.
Frequently Asked Questions (FAQs)
Q1: My this compound analog has poor solubility in aqueous buffers. How can I address this?
A1: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[1] Consider the following strategies:
-
Solvent Choice: While DMSO is a standard solvent for creating stock solutions, ensure the final concentration in your assay medium remains low (typically below 0.5%) to prevent solvent-induced artifacts.[1]
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly dependent on pH. Experiment with adjusting the buffer pH to a range where the molecule is more soluble.[1]
-
Formulation Aids: For in vitro assays, incorporating low concentrations of non-ionic surfactants (e.g., Tween-20) or using formulation vehicles like cyclodextrins can help encapsulate and solubilize hydrophobic molecules.[1]
-
Structural Modification: During analog design, consider incorporating polar functional groups or creating salt forms of the molecule to intrinsically improve aqueous solubility.[2]
Q2: I'm observing significant variability in my assay results between different experimental batches. What could be the cause?
A2: Inconsistent results can arise from several factors.[1] A systematic approach to troubleshooting is essential:
-
Compound Stability: Small molecules can degrade during storage, especially with repeated freeze-thaw cycles or exposure to light.[1][3] Always prepare fresh working dilutions from a stable, frozen stock for each experiment and periodically check the stock solution's integrity via HPLC.[3]
-
Cell Culture Consistency: Variations in cell passage number, confluency, or serum batches can dramatically affect how cells respond to a compound.[1] Maintain a standardized cell culture protocol and regularly screen for mycoplasma contamination.
-
Reagent and Equipment: Ensure all assay reagents are within their expiration dates and have been stored correctly.[1] Calibrate pipettes regularly to avoid errors in compound concentration.[1]
Q3: How can I determine if the observed cellular effects are due to on-target inhibition by this compound or off-target activity?
A3: Differentiating on-target from off-target effects is critical for validating your findings.[1] Employ a multi-pronged approach:
-
Use of Controls: Test a structurally related but inactive analog of this compound as a negative control. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[2]
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target inside the cell.[4]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase. If the cells become resistant to this compound, it strongly suggests the effect is on-target.
-
Kinase Profiling: Screen your lead compounds against a broad panel of kinases to identify potential off-targets.[4] This can explain unexpected phenotypes and guide further structural modifications to improve selectivity.
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Assays
-
Potential Cause: Non-specific binding of antibodies or detection reagents.
-
Troubleshooting Steps:
-
Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat milk) and increase the blocking incubation time to minimize non-specific binding.[1]
-
Check Antibody Specificity: Validate your primary antibody's specificity using knockout/knockdown cell lines or by testing against a recombinant protein.
-
Wash Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound reagents.
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed or dying cells can contribute to background signal.[1]
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Potential Cause: Compound instability, off-target toxicity, or solvent effects.
-
Troubleshooting Steps:
-
Solvent Toxicity Control: Always include a "vehicle-only" control (e.g., cells treated with the highest concentration of DMSO used) to assess the toxicity of the solvent itself.[1]
-
Assess Compound Stability: The degradation products of your inhibitor might be more toxic than the parent compound.[1] Verify the stability of this compound under your specific experimental conditions (e.g., in culture medium at 37°C).
-
Investigate Off-Target Effects: Use a broad kinase screen or other profiling methods to determine if this compound is potently inhibiting kinases essential for cell survival.[1]
-
Assay Interference: Rule out assay artifacts where the compound might interfere with the viability readout itself (e.g., reacting with MTT reagent).
-
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound and Analogs This table summarizes the inhibitory activity (IC₅₀) of this compound and two modified analogs against the primary target kinase and a selection of common off-target kinases. Data is presented as the mean IC₅₀ in nanomolars (nM) from three independent experiments.
| Compound | Primary Target IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
| This compound | 15 | 1,250 | >10,000 | 850 |
| Analog 1.1 | 10 | 3,500 | >10,000 | 1,500 |
| Analog 1.2 | 25 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Potency of this compound Analogs in Cancer Cell Line X This table shows the half-maximal inhibitory concentration (IC₅₀) for cell proliferation and target phosphorylation for each compound.
| Compound | Proliferation IC₅₀ (µM) (MTT Assay) | Target Phosphorylation IC₅₀ (µM) (Western Blot) |
| This compound | 0.5 | 0.2 |
| Analog 1.1 | 0.3 | 0.1 |
| Analog 1.2 | 1.2 | 0.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of this compound analogs.[5]
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold dilutions.[4] Further dilute these in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of a 2x kinase solution to each well.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The ATP concentration should be near the Kₘ for the kinase to accurately determine the IC₅₀.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and the appropriate TR-FRET reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-APC).
-
Final Incubation: Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.[5]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot this against compound concentration to determine the IC₅₀ value.[5]
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/Akt/mTOR cascade.
Caption: Iterative experimental workflow for the lead optimization of this compound.
Caption: Troubleshooting flowchart for diagnosing inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of PF-0713 and Propofol: GABAA Receptor Affinity and Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the GABAA receptor affinity and modulatory effects of the investigational compound PF-0713 and the widely used anesthetic, propofol (B549288). This analysis is based on available preclinical data and aims to objectively present their performance with supporting experimental details.
Executive Summary
Propofol, a cornerstone of intravenous anesthesia, exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. The investigational compound this compound, identified as (R, R)-2,6-di-sec-butylphenol, is a structural analog of propofol. Preclinical evidence suggests that this compound is a potent GABAA receptor agonist, exhibiting a pharmacological profile similar to that of propofol. However, a comprehensive, direct comparative analysis of their binding affinities based on publicly available quantitative data is challenging due to the limited disclosure of specific affinity constants (Ki, Kd, or IC50) for this compound. This guide synthesizes the available information to draw a comparative picture and outlines the standard experimental protocols used to characterize these compounds.
Data Presentation: GABAA Receptor Activity
| Compound | Chemical Name | GABAA Receptor Interaction | Potency/Efficacy | Quantitative Data (Exemplary) |
| This compound | (R, R)-2,6-di-sec-butylphenol | Agonist | Potent agonist, similar to propofol in functional assays.[1] | Specific binding affinity data (Ki, IC50) not publicly disclosed. |
| Propofol | 2,6-diisopropylphenol | Positive Allosteric Modulator and Direct Agonist at higher concentrations | Well-established modulator and agonist | Direct Activation: EC50 = 61 µM (in cultured murine hippocampal neurons)[1].Potentiation of GABA: EC50 for potentiation of [3H]muscimol binding is 18.7 µM[2].Modulation of GABA-evoked currents: Potentiates currents at ~0.5 µM and directly activates at ~10 µM and higher[3]. |
Mechanism of Action at the GABAA Receptor
Both this compound and propofol interact with the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Propofol acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, GABA. It binds to specific sites on the GABAA receptor, distinct from the GABA binding site, causing the channel to open more frequently and for longer durations in the presence of GABA.[1][2] At higher, clinically relevant concentrations, propofol can also directly activate the GABAA receptor in the absence of GABA, behaving as a direct agonist.[1][3]
This compound is described as a potent GABAA receptor agonist.[1] Functional studies in hippocampal brain slices have shown that it behaves similarly to propofol, fully potentiating the response mediated by the GABAA receptor agonist muscimol.[1] This indicates that this compound also enhances GABAA receptor function, likely through a similar allosteric mechanism.
Experimental Protocols
The characterization of compounds like this compound and propofol at the GABAA receptor typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki or IC50) of the test compound to the GABAA receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) from rodents is homogenized and centrifuged to isolate cell membranes rich in GABAA receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine (B76468) site).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., propofol or this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
A study examining the effects of propofol on ligand binding to GABAA receptors in bovine brain membranes found that propofol potentiated the binding of [3H]muscimol with an EC50 value of 18.7 µM.[2]
Electrophysiological Recordings
These techniques directly measure the functional consequences of a compound's interaction with the GABAA receptor by recording the ion flow through the channel.
Objective: To determine the effect of the test compound on GABAA receptor function (e.g., direct activation, potentiation of GABA-evoked currents) and to quantify its potency (EC50).
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: The oocyte is perfused with a solution containing GABA at a specific concentration (often the EC10-EC20 to assess potentiation) in the absence and presence of various concentrations of the test compound. To assess direct agonism, the test compound is applied alone.
-
Data Acquisition: The resulting ion currents are recorded and measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 for direct activation or potentiation.
For propofol, electrophysiological studies on cultured murine hippocampal neurons showed direct activation with an EC50 of 61 µM.[1] In Xenopus oocytes expressing human GABAA receptors, propofol potentiates GABA-induced currents at concentrations around 0.5 µM and directly activates the receptor at concentrations of 20-fold higher.[3] The patent for this compound describes similar electrophysiological experiments in Xenopus oocytes to characterize its effect on GABAA receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for assessing compound affinity.
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for GABAA Receptor Affinity.
Conclusion
Based on the available preclinical data, this compound is a potent GABAA receptor agonist with a functional profile that closely mirrors that of propofol. Both compounds enhance the inhibitory effects of GABA, which is consistent with their expected sedative and hypnotic properties. While a direct quantitative comparison of their binding affinities is currently limited by the lack of publicly disclosed data for this compound, the qualitative evidence strongly suggests a similar mechanism of action at the GABAA receptor. Further publication of detailed pharmacological data for this compound will be necessary to fully elucidate its comparative profile with propofol and its potential as a clinical agent.
References
- 1. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propofol and pentobarbital on ligand binding to GABAA receptors suggest a similar mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anesthetic Efficacy of PF-0713 (Ciprofol) and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic efficacy of PF-0713 (also known as HSK3486 or ciprofol), a novel 2,6-disubstituted phenol (B47542) derivative, and propofol (B549288), the current standard for intravenous general anesthesia. This analysis is based on available data from clinical trials and systematic reviews, focusing on key performance metrics, safety profiles, and the underlying mechanism of action.
Executive Summary
This compound (ciprofol) has emerged as a promising alternative to propofol, demonstrating non-inferiority in anesthetic induction and maintenance with a significantly improved safety profile, most notably a lower incidence of injection-site pain and potentially a reduced risk of hypotension. As a structural analogue of propofol, this compound shares its mechanism of action as a positive modulator of the GABA-A receptor. Clinical data indicates comparable induction and recovery times, positioning this compound as a viable candidate for a wide range of surgical procedures.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety parameters from comparative clinical studies of this compound (ciprofol) and propofol.
Table 1: Anesthetic Efficacy
| Parameter | This compound (Ciprofol) | Propofol | Key Findings | Citations |
| Success Rate of Anesthesia Induction | 97.0% - 100% | 97.6% - 100% | Non-inferiority of this compound to propofol established. | [1][2] |
| Success Rate of Anesthesia Maintenance | 100% | 100% | Both agents are highly effective for maintaining general anesthesia. | [2] |
| Time to Successful Sedation Induction | 38.4 ± 6.5 s | 30.6 ± 6.2 s | Propofol may have a slightly faster onset of action. | [3] |
| Time to Full Alertness | No significant difference | No significant difference | Recovery profiles are generally comparable. | [2] |
| Time of Complete Recovery | 12.8 ± 5.8 min | 16.9 ± 5.0 min | This compound may offer a faster complete recovery. | [3] |
Table 2: Safety Profile
| Adverse Event | This compound (Ciprofol) | Propofol | Key Findings | Citations |
| Injection-Site Pain | 2% - 18.0% | 21.4% - 77.1% | Significantly lower incidence with this compound. | [1][2][3][4] |
| Hypotension | 30.2% (drug-related) | 28.6% (drug-related) | Some meta-analyses suggest a lower risk with this compound. | [2][5][6] |
| Bradycardia | 20.9% (drug-related) | 21.4% (drug-related) | No significant difference observed. | [2] |
| Respiratory Depression | Comparable to propofol | Comparable to this compound | Both agents require careful respiratory monitoring. | [5] |
Mechanism of Action
Both this compound and propofol exert their anesthetic effects primarily through the potentiation of γ-aminobutyric acid (GABA) signaling at the GABA-A receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain. By binding to the GABA-A receptor, these agents enhance the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This widespread neuronal inhibition results in the clinical states of sedation, hypnosis, and general anesthesia.[2][7]
Figure 1: Simplified signaling pathway of this compound and propofol via the GABA-A receptor.
Experimental Protocols
The following section details a representative experimental protocol from a phase 3 clinical trial comparing the efficacy and safety of this compound (ciprofol) and propofol for the induction and maintenance of general anesthesia.
Study Design: A multicenter, randomized, single-blind, parallel-group, phase 3 clinical trial.[2]
Patient Population: Adult patients scheduled for elective surgery under general anesthesia.
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or propofol.
Anesthesia Induction:
-
This compound Group: An induction dose of 0.4 mg/kg was administered.[2]
-
Propofol Group: An induction dose of 2.0 mg/kg was administered.[2]
-
A top-up dose could be administered if anesthesia was not achieved within a specified time.
Anesthesia Maintenance:
-
This compound Group: Continuous infusion at an initial rate of 0.8 mg/kg/h, adjusted to maintain a Bispectral Index (BIS) between 40 and 60.[2]
-
Propofol Group: Continuous infusion at an initial rate of 5.0 mg/kg/h, adjusted to maintain a BIS between 40 and 60.[2]
Primary Outcome: The primary endpoint was the success rate of anesthetic maintenance, with non-inferiority being the key objective.
Secondary Outcomes:
-
Success rate of anesthetic induction.
-
Time to loss of consciousness (LOC).
-
Time to full alertness.
-
Time to respiratory recovery.
-
Time to discharge from the post-anesthesia care unit (PACU).
-
Incidence of adverse events, including injection-site pain, hypotension, and bradycardia.
Figure 2: Generalized experimental workflow for a comparative clinical trial of this compound and propofol.
Conclusion
The available evidence strongly suggests that this compound (ciprofol) is a safe and effective alternative to propofol for the induction and maintenance of general anesthesia. Its primary advantage lies in the significantly lower incidence of injection-site pain, a common and undesirable side effect of propofol. While some studies indicate a slightly slower onset of action for this compound, its overall recovery profile is comparable, and it may offer a faster time to complete recovery. The potential for a lower risk of hypotension further enhances its favorable safety profile. As a potent GABA-A receptor agonist, its mechanism of action is well-understood. Further research is warranted to explore its utility in specific patient populations, such as pediatric and elderly patients, and in various clinical settings.
References
- 1. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of ciprofol and propofol for ERCP anesthesia in older patients: A single-center randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofol Versus Propofol for Sedation in Gastrointestinal Endoscopy: A Systematic Review and Meta-Analysis in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oral Antiviral Agents for COVID-19: A Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of PF-07321332 (Nirmatrelvir, the active component of Paxlovid) and other prominent antiviral agents utilized in the treatment of COVID-19. It is important to clarify that initial inquiries regarding "PF-0713" as a GABA-A receptor agonist appear to be based on a misidentification. The compound PF-07321332 is, in fact, a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and does not interact with GABA-A receptors.[1][2] Therefore, this comparison will focus on its role as an antiviral agent against SARS-CoV-2, alongside other key therapeutics such as Molnupiravir and Remdesivir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols that underpin these findings.
Mechanism of Action
The antiviral agents discussed herein employ distinct mechanisms to inhibit the replication of SARS-CoV-2. Understanding these differences is crucial for the development of novel therapeutics and combination strategies.
-
PF-07321332 (Nirmatrelvir/Paxlovid): Nirmatrelvir (B3392351) is an orally bioavailable peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[1] By binding to the catalytic cysteine residue (Cys145) in the Mpro active site, Nirmatrelvir blocks this cleavage process, thereby halting viral replication.[3] It is co-administered with a low dose of Ritonavir (B1064), a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[4] This inhibition of CYP3A4 slows the metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which enhances its antiviral activity.[3]
-
Molnupiravir: Molnupiravir is an oral prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[5][6] After administration, it is converted to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP) within host cells.[5][7] NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome through a process known as "viral error catastrophe" or "lethal mutagenesis."[8] This high mutational load results in the production of non-viable viral particles, thus inhibiting replication.[9]
-
Remdesivir: Remdesivir is an adenosine (B11128) nucleotide analog prodrug that is administered intravenously.[10] Inside the cell, it is metabolized to its active triphosphate form (RDV-TP).[11] RDV-TP acts as a direct-acting antiviral by competing with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[12] Once incorporated, Remdesivir causes delayed chain termination, effectively stopping viral RNA synthesis.[11]
Signaling Pathway: SARS-CoV-2 Replication and Points of Antiviral Intervention
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Remdesivir - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Pharmacokinetic Profile: A Comparative Analysis of PF-0713 and Propofol
A direct pharmacokinetic comparison between PF-0713 and the widely used anesthetic agent propofol (B549288) cannot be provided at this time. Extensive searches for publicly available scientific literature and clinical trial data regarding a compound specifically identified as "this compound" have not yielded any relevant results. This suggests that "this compound" may be an internal development code, a misidentified compound, or a drug candidate for which no public data has been released.
Consequently, this guide will focus on providing a comprehensive overview of the pharmacokinetic properties of propofol, a cornerstone of modern anesthesia, supported by established experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Propofol: A Detailed Pharmacokinetic Overview
Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent. Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, allows for precise control of the depth of anesthesia and sedation.
Quantitative Pharmacokinetic Data for Propofol
The pharmacokinetic parameters of propofol can vary depending on the patient population (e.g., age, weight, organ function) and the duration of infusion. The following table summarizes typical pharmacokinetic values reported in adult patients.
| Pharmacokinetic Parameter | Value | Reference |
| Volume of Distribution (Vd) | 2-10 L/kg | [1] |
| Clearance (CL) | 20-30 mL/kg/min | [2] |
| Elimination Half-life (t½) | Biphasic: Initial (alpha) phase 2-8 minutes; Terminal (beta) phase 1-3 hours | [3] |
| Protein Binding | 97-99% | [1] |
| Onset of Action | 15-30 seconds | [1] |
| Duration of Action (single bolus) | 5-10 minutes | [3] |
Experimental Protocols for Propofol Pharmacokinetic Studies
The determination of propofol's pharmacokinetic parameters typically involves the following key experimental steps:
1. Study Design:
-
Participants: Healthy adult volunteers or specific patient populations (e.g., ICU patients, children) are recruited.
-
Dosing: Propofol is administered intravenously, either as a single bolus injection or a continuous infusion.
-
Sampling: Serial blood samples are collected at predefined time points before, during, and after drug administration.
2. Sample Analysis:
-
Sample Preparation: Blood samples are processed to separate plasma.
-
Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and robust method for quantifying propofol concentrations in plasma.
3. Pharmacokinetic Modeling:
-
The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM).
-
The data are typically fitted to a multi-compartment model (often a two or three-compartment model) to describe the distribution and elimination phases of the drug.
-
This modeling allows for the calculation of key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.
Metabolism and Elimination
Propofol is extensively metabolized in the liver, primarily through glucuronide conjugation to form inactive metabolites.[4] These metabolites are then excreted by the kidneys.[4] Less than 1% of the administered dose is excreted unchanged in the urine.[2] The high clearance of propofol, often exceeding hepatic blood flow, suggests the involvement of extrahepatic metabolism.[2]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an intravenous drug like propofol.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of the novel PAR-1 antagonist vorapaxar in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Sedative Landscape: A Comparative Look at Propofol Analogues and Alternative Sedatives
Absence of direct head-to-head clinical trial data for the specific propofol (B549288) analogue PF-0713 necessitates a broader comparative analysis of its parent compound, propofol, against other commonly used sedatives. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing available experimental data, outlining methodologies, and visualizing key pathways to inform future research and development in sedation.
While specific head-to-head studies and detailed experimental data for the sedative this compound are not publicly available, it has been identified as an analogue of propofol. The development of propofol analogues is often aimed at improving upon the characteristics of the parent compound, such as reducing injection-site pain. In the absence of specific data for this compound, this guide will focus on a comprehensive comparison of propofol with other major classes of sedatives, including benzodiazepines and dexmedetomidine, based on available scientific literature.
Quantitative Data Summary: Propofol vs. Other Sedatives
The following tables summarize key quantitative data from comparative studies of major sedative agents.
Table 1: Efficacy and Recovery in ICU Sedation
| Outcome Measure | Propofol | Benzodiazepines (Midazolam, Lorazepam) | Key Findings |
| Time to Extubation | Shorter | Longer | Propofol is associated with a more rapid and predictable time to awakening and extubation.[1] |
| ICU Length of Stay | Shorter | Longer | Patients sedated with propofol tend to have a shorter stay in the ICU.[2] |
| Probability of ICU Discharge (28 days) | Higher (78.9% vs. 69.5% for midazolam; 79.2% vs. 71.9% for lorazepam) | Lower | Propofol-treated patients showed a statistically higher probability of being discharged from the ICU within 28 days.[3] |
| Probability of Ventilator Removal (28 days) | Higher (84.4% vs. 75.1% for midazolam; 84.3% vs. 78.8% for lorazepam) | Lower | Patients on propofol were more likely to be weaned off mechanical ventilation sooner.[3] |
Table 2: Safety and Adverse Events
| Adverse Event | Propofol | Benzodiazepines | Dexmedetomidine | Key Findings |
| Hospital Mortality | Lower | Higher | Lower | Studies have shown a reduced risk of mortality in patients treated with propofol compared to benzodiazepines.[1][3][4] Dexmedetomidine has also been associated with lower mortality rates compared to propofol in some studies.[5][6] |
| Delirium | Lower incidence | Higher incidence | Lower incidence | Benzodiazepine use is an independent risk factor for delirium.[1] Dexmedetomidine may reduce the duration of delirium compared to propofol.[5][6] |
| Hypotension | More pronounced | Less pronounced | Can cause hypotension and bradycardia | Propofol has more significant hemodynamic effects, with potential for a 30% or more drop in blood pressure.[7] |
| Respiratory Depression | Significant | Significant | Less pronounced | Both propofol and benzodiazepines can cause respiratory depression, an effect that is increased when used in combination.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of sedative agents.
Protocol 1: Comparative Efficacy of Sedatives in Mechanically Ventilated ICU Patients
-
Study Design: A prospective, randomized, controlled clinical trial.[8][9]
-
Patient Population: Adult ICU patients requiring mechanical ventilation and continuous sedation.
-
Intervention: Patients are randomized to receive either a propofol-based or a benzodiazepine-based sedation regimen.
-
Primary Outcome Measures:
-
Time to achieve target sedation level (e.g., using the Richmond Agitation-Sedation Scale - RASS).
-
Duration of mechanical ventilation.
-
ICU length of stay.
-
-
Secondary Outcome Measures:
-
Incidence and duration of delirium (assessed using the Confusion Assessment Method for the ICU - CAM-ICU).
-
Adverse events (e.g., hypotension, bradycardia, respiratory depression).
-
Mortality rates.
-
-
Data Collection: Regular assessment of sedation levels, delirium status, vital signs, and ventilator parameters.
-
Statistical Analysis: Comparison of primary and secondary outcomes between the two groups using appropriate statistical tests (e.g., t-tests, chi-square tests, survival analysis).
Protocol 2: Preclinical Evaluation of a Novel Sedative Agent in an Animal Model
-
Animal Model: Rodents (e.g., rats, mice) are commonly used.
-
Experimental Groups:
-
Control group (vehicle).
-
Reference sedative group (e.g., propofol).
-
Experimental sedative group (at various doses).
-
-
Procedures:
-
Loss of Righting Reflex (LORR): A measure of hypnotic effect. The time from administration of the agent until the animal is unable to right itself when placed on its back is recorded.
-
Sedation Scoring: Behavioral observation to assess the level of sedation.
-
Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate.
-
Respiratory Monitoring: Measurement of respiratory rate and oxygen saturation.
-
-
Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) for hypnosis and sedation. Adverse effect profiles are compared between the experimental and reference groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action: GABA-A Receptor Modulation
Most sedatives, including propofol and benzodiazepines, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[10][11][12][13][14][15]
Caption: GABA-A Receptor Signaling Pathway for Sedation.
Typical Workflow for Sedative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate a new sedative agent.[8][16][17]
Caption: General Workflow of Sedative Drug Development.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Propofol or benzodiazepines for short- and long-term sedation in intensive care units? An economic evaluation based on meta-analytic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol is associated with favorable outcomes compared with benzodiazepines in ventilated intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine sedatives linked to higher rates of mortality compared to propofol | University of Utah Health [healthcare.utah.edu]
- 5. Comparison of Propofol and Dexmedetomidine Infused Overnight to Treat Hyperactive and Mixed ICU Delirium: A Prospective Randomised Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Propofol - Wikipedia [en.wikipedia.org]
- 8. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Propofol? [synapse.patsnap.com]
- 12. anesthesiaservicesar.com [anesthesiaservicesar.com]
- 13. openanesthesia.org [openanesthesia.org]
- 14. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and reporting characteristics of clinical trials investigating sedation practices in the paediatric intensive care unit: a scoping review by SCEPTER (Sedation Consortium on Endpoints and Procedures for Treatment, Education and Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hydroassoc.org [hydroassoc.org]
Validating the Sedative Effects of PF-0713 (Ciprofol/HSK3486): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of PF-0713, also known as ciprofol or HSK3486, with the widely used anesthetic agent, propofol (B549288). The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in evaluating this novel sedative agent.
Overview of this compound (Ciprofol/HSK3486)
This compound, chemically identified as (R)-2-(1-cyclopropylethyl)-6-isopropylphenol, is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analogue of propofol.[1] It is a potent, short-acting intravenous sedative-hypnotic agent.[2] Like propofol, this compound acts as a positive allosteric modulator and a direct agonist of the gamma-aminobutyric acid type A (GABA\u2090) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] The introduction of a cyclopropyl (B3062369) group into its structure is believed to enhance its binding affinity to the GABA\u2090 receptor, resulting in a higher potency compared to propofol.[1][4]
Comparative Efficacy and Potency
Experimental data from both preclinical and clinical studies have demonstrated the sedative and hypnotic properties of this compound, often showing a higher potency than propofol.
Preclinical Data
In preclinical animal models, this compound has shown a rapid onset of hypnosis, similar to propofol, but with a higher therapeutic index.
Table 1: Preclinical Sedative Effects of this compound (HSK3486) vs. Propofol in Animal Models
| Parameter | Animal Model | This compound (HSK3486) | Propofol | Key Findings |
| Hypnotic Potency | Rats | ~4-5 fold higher than propofol | - | HSK3486 induced hypnosis at lower doses compared to propofol.[2] |
| Therapeutic Index | Rats | ~1.5 times that of propofol | - | HSK3486 demonstrated a wider safety margin in rats.[2] |
| Cardiovascular Effects | Rats | 4 mg/kg reduced Mean Arterial Pressure (MAP) by 20% | 16 mg/kg reduced MAP by 30% | HSK3486 showed a less pronounced effect on blood pressure for a similar duration of loss of righting reflex (LORR).[2][5] |
| Hypnosis Induction | Dogs | Rapid onset of hypnosis | Rapid onset of hypnosis | Both agents induced hypnosis quickly following intravenous administration.[2] |
Clinical Data
Multiple clinical trials have compared the sedative and anesthetic efficacy of this compound (ciprofol) with propofol in various procedural settings.
Table 2: Clinical Efficacy of this compound (Ciprofol) vs. Propofol for Sedation and Anesthesia Induction
| Endpoint | Procedure | This compound (Ciprofol) Dose | Propofol Dose | Results |
| Success Rate of Sedation | Painless Hysteroscopy | 0.53 mg/kg (ED₉₅) | 2.16 mg/kg (ED₉₅) | Ciprofol demonstrated a potency ratio of approximately 4.1:1.0 over propofol.[6] |
| Success Rate of Sedation | Outpatient Hysteroscopy | 0.444 mg/kg (ED₅₀) | 1.985 mg/kg (ED₅₀) | The potency-ratio of ciprofol to propofol was determined to be 1.0:4.5.[7] |
| Induction Success Rate | General Anesthesia | Not specified | Not specified | Ciprofol showed similar advantages to propofol in terms of induction success rate.[8] |
| Time to Full Alertness | Procedural Sedation/Anesthesia | May be prolonged | - | Some studies suggest a potentially longer time to full alertness with ciprofol.[8] |
Safety Profile Comparison
A key area of investigation for this compound has been its safety profile, particularly in comparison to the known side effects of propofol.
Table 3: Comparative Safety Profile of this compound (Ciprofol) vs. Propofol in Clinical Trials
| Adverse Event | This compound (Ciprofol) | Propofol | Key Findings |
| Injection Site Pain | Significantly lower incidence | Higher incidence | Clinical trials consistently report a significantly lower incidence of pain on injection with ciprofol.[6][8] |
| Hypotension | May be reduced | - | Some studies suggest a reduced risk of hypotension with ciprofol compared to propofol.[8] |
| Respiratory Depression | May be reduced | - | Evidence suggests a potential for reduced respiratory depression with ciprofol.[6][8] |
Experimental Protocols
Preclinical Sedative Effect Assessment in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Intravenous (IV) bolus injection of HSK3486 or propofol.
-
Endpoint: Loss of Righting Reflex (LORR). The inability of the rat to right itself within 30 seconds when placed on its back was considered as the endpoint for hypnosis.
-
Cardiovascular Monitoring: Telemetry experiments to measure Mean Arterial Pressure (MAP) following drug administration.[2][5]
Clinical Trial Protocol for Sedation in Painless Hysteroscopy
-
Study Design: Randomized, double-blind, dose-response study.
-
Patient Population: Adult female patients undergoing elective hysteroscopy.
-
Intervention: Patients were allocated to receive a single intravenous bolus of either ciprofol (at varying doses) or propofol (at varying doses).
-
Primary Endpoint: Success rates of anesthesia induction, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within 2 minutes.
-
Data Analysis: Probit regression was used to estimate the ED₅₀ (dose for 50% response) and ED₉₅ (dose for 95% response).[6]
Mechanism of Action and Signaling Pathway
This compound (ciprofol) exerts its sedative effects by enhancing the function of the GABA\u2090 receptor, a ligand-gated ion channel. Binding of this compound to the GABA\u2090 receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and inhibition of neuronal firing.[9][10]
Caption: this compound's mechanism of action at the GABA-A receptor.
Conclusion
This compound (ciprofol/HSK3486) is a potent sedative-hypnotic agent with a mechanism of action similar to propofol but with a higher potency. Clinical data suggests a comparable efficacy for sedation and anesthesia induction to propofol, with a potentially improved safety profile, notably a significantly lower incidence of injection site pain. Further research and clinical experience will continue to define its role in clinical practice as an alternative sedative agent.
References
- 1. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 6. Comparison of the potency-ratio of ciprofol and propofol on sedative effects in painless hysteroscopy: a randomized double-blind dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potency-ratio of ciprofol and propofol under procedural sedation and anesthesia for outpatient hysteroscopy during cervical dilation: a study using up-and-down sequential allocation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ciprofol? [synapse.patsnap.com]
No Publicly Available Data for PF-0713 Side Effects Prevents Comparative Analysis
A comprehensive comparative analysis of the side effects of a compound referred to as PF-0713 cannot be conducted at this time due to a lack of publicly available information. Searches for "this compound side effects," "this compound mechanism of action," and "this compound clinical trials" did not yield any specific data related to a therapeutic agent with this identifier.
The initial investigation into the side effects and mechanism of action for a compound designated this compound has revealed no relevant, publicly accessible scientific literature, clinical trial data, or regulatory documentation. The information necessary to fulfill the user's request for a comparative analysis, including quantitative data on side effects, experimental protocols, and signaling pathways, is not available in the public domain.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed publicly, or the identifier may be incorrect. Without foundational information on the compound's biological activity and safety profile, a comparison with other therapeutic alternatives is not feasible.
Further analysis is contingent on the availability of specific data for a compound accurately identified as this compound. Researchers and drug development professionals are advised to consult internal documentation or await public disclosure of information related to this compound.
Benchmarking PF-0713: A Comparative Analysis Against Novel Anesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anesthetic agent PF-0713, a novel propofol (B549288) analog, against other recently developed anesthetic agents. Due to the limited publicly available preclinical data for this compound, this guide utilizes data from other novel propofol analogs as a surrogate to provide a meaningful benchmark. The primary comparators included are MOC-etomidate and remimazolam (B1679269) (CNS-7056), selected for their innovative "soft drug" design and their shared mechanism of action as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.
The development of new intravenous anesthetic agents is driven by the pursuit of compounds with rapid onset and offset, predictable metabolism, and improved safety profiles, particularly concerning hemodynamic stability and side effects.[1] Like propofol, these novel agents are designed to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation and hypnosis.[2]
Mechanism of Action: GABAA Receptor Modulation
The primary molecular target for this compound and the comparator agents is the GABAA receptor, a ligand-gated ion channel.[2] Binding of these agents to an allosteric site on the receptor potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing the anesthetic state. The "soft drug" approach, utilized in the design of agents like MOC-etomidate and remimazolam, involves incorporating metabolically labile ester linkages, allowing for rapid hydrolysis by tissue and plasma esterases into inactive metabolites.[3][4] This design aims for a more controlled and predictable anesthetic experience with a rapid recovery profile.
Comparative Preclinical Data
The following tables summarize key preclinical pharmacodynamic and pharmacokinetic parameters of propofol and the novel anesthetic agents MOC-etomidate and remimazolam. As specific data for this compound is not yet publicly available, the data for novel propofol analogs are presented as a likely proxy.
Table 1: Pharmacodynamic Comparison
| Parameter | Propofol | MOC-etomidate | Remimazolam (CNS-7056) |
| Hypnotic Potency (ED50 in rats) | 4.1 ± 0.3 mg/kg[5] | 5.2 ± 1 mg/kg[5] | ~0.1-0.2 mg/kg (estimated from human studies)[6] |
| Onset of Action | Rapid | Rapid | Rapid |
| Duration of Action (Loss of Righting Reflex in rats) | 9.7 ± 3.5 min (at ~equi-hypnotic dose)[5] | 55 ± 11 sec (at 4x ED50)[5] | Shorter than midazolam[7] |
| Primary Mechanism | GABAA Receptor Positive Allosteric Modulator | GABAA Receptor Positive Allosteric Modulator | GABAA Receptor Positive Allosteric Modulator |
Table 2: Pharmacokinetic Comparison
| Parameter | Propofol | MOC-etomidate | Remimazolam (CNS-7056) |
| Metabolism | Hepatic (glucuronidation) | Rapid hydrolysis by non-specific esterases | Rapid hydrolysis by tissue esterases[7] |
| In-vitro Half-life (human liver S9 fraction) | > 40 min[5] | 4.4 min[5] | N/A |
| Primary Metabolite | Inactive glucuronide conjugates | Inactive carboxylic acid metabolite[5] | Inactive carboxylic acid metabolite (CNS 7054)[7] |
| Active Metabolites | No | No | No |
Experimental Protocols
In Vivo Assessment of Anesthetic Potency (Loss of Righting Reflex)
This protocol is a standard method for determining the hypnotic potency (ED50) of an anesthetic agent in rodents.
-
Animal Models: Adult male Sprague-Dawley rats are commonly used. Animals are acclimated to the laboratory environment for at least one week prior to experimentation.
-
Drug Administration: The anesthetic agent is administered intravenously (e.g., via a lateral tail vein) as a bolus injection. A range of doses is tested to establish a dose-response relationship.
-
Assessment of Anesthesia: Immediately following injection, the animal is placed in a supine position. The loss of the righting reflex (LORR) is defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds).
-
Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded. The ED50, the dose at which 50% of the animals lose their righting reflex, is then calculated using statistical methods such as probit analysis. The duration of LORR is also recorded as the time from the loss of the reflex until the animal voluntarily rights itself.
In Vitro GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is used to measure the effect of a compound on the function of the GABAA receptor expressed in a heterologous system, such as Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: A two-electrode voltage-clamp setup is used to clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: The oocyte is perfused with a baseline solution, followed by the application of GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20). The test compound is then co-applied with GABA, and the change in the GABA-evoked current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is calculated as a percentage increase over the baseline GABA response. Concentration-response curves are generated to determine the EC50 of the compound for GABAA receptor modulation.
Conclusion
The development of novel anesthetic agents such as this compound, MOC-etomidate, and remimazolam represents a significant advancement in the field of anesthesiology. The "soft drug" design principle, which allows for rapid and predictable metabolism, offers the potential for improved safety and faster recovery times compared to traditional agents. While direct comparative data for this compound is not yet available, its classification as a propofol analog suggests it will likely share a similar GABAA receptor-mediated mechanism of action. Further preclinical and clinical studies are necessary to fully elucidate the pharmacodynamic and pharmacokinetic profile of this compound and to definitively establish its place in the anesthetic armamentarium. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising new anesthetic agents.
References
- 1. apsf.org [apsf.org]
- 2. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remimazolam: The Next Evolutionary Step for Sedative-Hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Remimazolam: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent [frontiersin.org]
In Vivo Comparison Guide: A Case Study on the Enantiomers of the HIV-1 Capsid Inhibitor PF74
Disclaimer: Initial searches for "PF-0713" did not yield any publicly available scientific literature or experimental data. Therefore, this guide presents a comparative analysis of the enantiomers of a well-documented HIV-1 capsid inhibitor, PF74 , as an illustrative example to fulfill the user's request for a detailed comparison guide. The data and methodologies presented below pertain to PF74 and not to a compound with the identifier this compound.
This guide provides a comprehensive comparison of the racemic, (S)-, and (R)-enantiomers of PF74, a small molecule inhibitor that targets the HIV-1 capsid protein (CA). The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Comparison of PF74 Enantiomers
The following table summarizes the key quantitative data from in vitro and computational studies comparing the biological activity of the (S)- and (R)-enantiomers of PF74. A significant difference in potency is observed, with the (S)-enantiomer being substantially more active.
| Parameter | (S)-PF74 | (R)-PF74 | Racemic PF74 | Reference |
| Antiviral Activity (IC50) | 1.5 µM | 19 µM | Not Reported | [1][2] |
| Computational Binding Energy (ΔG) | -73.8 kcal/mol | -55.8 kcal/mol | Not Applicable | [1] |
| Metabolic Stability (t1/2 in HLMs) | < 1 min | Not Reported | < 1 min | [3][4][5] |
HLMs: Human Liver Microsomes
Experimental Protocols
Detailed methodologies for the key experiments that generated the comparative data are outlined below.
Enantiomeric Resolution and Preparation
Highly enantioenriched samples of (S)- and (R)-PF74 were generated from racemic PF74 using preparative chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric ratio of the resolved samples was determined to be ≥98% for each enantiomer.[1]
In Vitro Antiviral Activity Assay
The antiviral activity of each enantiomer was evaluated in HEK293T cells to determine their ability to inhibit the infectivity of an HIV viral vector (CSGW-VSV-G).[1]
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Viral Vector: CSGW-VSV-G, a lentiviral vector pseudotyped with the Vesicular Stomatitis Virus G protein.
-
Procedure:
-
HEK293T cells were seeded in appropriate multi-well plates.
-
Cells were treated with serial dilutions of the individual PF74 enantiomers.
-
Following treatment, cells were infected with the HIV-1 viral vector.
-
The level of infection was quantified, typically by measuring the expression of a reporter gene (e.g., GFP) encoded by the viral vector.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using a suitable curve-fitting model (e.g., the Hill equation).[2]
Computational Docking and Binding Energy Calculation
To understand the structural basis for the difference in activity, computational docking studies were performed.
-
Software: Schrödinger Suite.
-
Procedure:
-
The crystal structure of the HIV-1 CA hexamer was used as the receptor.
-
The (S)- and (R)-enantiomers of PF74 were docked into the known binding site at the interface between the N-terminal and C-terminal domains of adjacent CA monomers.
-
The binding poses and interactions with key amino acid residues (e.g., Gln63, Lys70, Asn57) were analyzed.
-
-
Binding Energy Calculation: The binding energy (ΔG) for the docked conformation of each enantiomer was calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to estimate the favorability of the interaction.[1]
Metabolic Stability Assay
The metabolic stability of PF74 was assessed using in vitro liver microsome assays.
-
System: Human Liver Microsomes (HLMs) and Mouse Liver Microsomes (MLMs).
-
Procedure:
-
PF74 was incubated with liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).
-
Samples were taken at various time points and the reaction was quenched.
-
The concentration of the remaining parent compound (PF74) was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The half-life (t1/2) of the compound was determined from the rate of its disappearance over time.[3][4]
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the workflow used to compare the enantiomers of PF74.
Caption: Workflow for the resolution and comparative evaluation of PF74 enantiomers.
Mechanism of Action: HIV-1 Capsid Inhibition
This diagram illustrates the mechanism by which PF74 inhibits HIV-1 replication by targeting the viral capsid.
Caption: PF74 inhibits HIV-1 by destabilizing the capsid and blocking nuclear import.
Logical Relationship of Enantiomer Comparison
The following diagram outlines the logical flow from molecular structure to observed biological activity for the PF74 enantiomers.
Caption: Relationship between stereochemistry, binding affinity, and antiviral potency.
References
- 1. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-0713's Mechanism of Action: A Guide for Researchers
Disclaimer: Publicly available information on a compound explicitly named "PF-0713" is limited. Based on available data from Pfizer's portfolio and the context of mechanism of action studies, this guide will focus on PF-04449913 (Glasdegib) , a potent and selective inhibitor of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. This guide will compare its performance with other well-established SMO inhibitors.
This document provides a comprehensive comparison of PF-04449913 (Glasdegib) with other Smoothened (SMO) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and the experimental protocols used for their validation.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely inactive in adult tissues.[1][2] However, aberrant reactivation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and acute myeloid leukemia (AML).[1][3]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[1] This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a seven-transmembrane protein.[2][4] The activation of SMO leads to a downstream signaling cascade culminating in the activation and nuclear translocation of glioma-associated oncogene (GLI) transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][5]
PF-04449913 (Glasdegib) and its alternatives are small-molecule inhibitors that directly bind to and inhibit the SMO receptor.[3][6] This action blocks the downstream signaling cascade, thereby preventing the activation of GLI transcription factors and inhibiting the growth of Hh-dependent tumors.[7][8]
Quantitative Comparison of SMO Inhibitors
The following table summarizes key quantitative data for PF-04449913 and other notable SMO inhibitors, providing a basis for comparing their potency and pharmacokinetic profiles.
| Compound | Target | IC50 (nM) | Key Indications | Oral Bioavailability | Common Adverse Events |
| PF-04449913 (Glasdegib) | Smoothened (SMO) | 4 nM (human SMO) | Acute Myeloid Leukemia (AML) | 55% (predicted in humans) | Dysgeusia, muscle spasms, alopecia, decreased appetite |
| Vismodegib (GDC-0449) | Smoothened (SMO) | 3 nM | Basal Cell Carcinoma (BCC) | ~32% | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue |
| Sonidegib (LDE-225) | Smoothened (SMO) | 1.3 nM (mouse), 2.5 nM (human) | Basal Cell Carcinoma (BCC) | Not explicitly stated, but orally administered | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase |
| Taladegib (LY2940680) | Smoothened (SMO) | ~1.8 nM | Investigational (various cancers, IPF) | Not explicitly stated, but orally available | Not fully established in approved context |
Note: IC50 values and bioavailability can vary depending on the specific assay conditions and species studied. The data presented here are compiled from various preclinical and clinical sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of a compound's mechanism of action. Below are protocols for key experiments used to characterize SMO inhibitors.
Hedgehog Pathway Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of the Hh pathway and the inhibitory effect of compounds like PF-04449913. It relies on a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.
Objective: To measure the dose-dependent inhibition of Hh pathway signaling by a test compound.
Materials:
-
NIH/3T3 or Shh-LIGHT2 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Sonic Hedgehog-conditioned medium (Shh-CM) or a small molecule SMO agonist (e.g., SAG).
-
Test compounds (e.g., PF-04449913) dissolved in DMSO.
-
Dual-Luciferase® Reporter Assay System.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates at an appropriate density and allow them to adhere and reach confluence.
-
Compound Treatment: Prepare serial dilutions of the test compound in a low-serum medium.
-
Pathway Activation: Add the test compound dilutions to the cells, followed by the addition of Shh-CM or a SMO agonist to stimulate the Hh pathway. Include control wells with no stimulation (basal activity) and stimulated wells with no inhibitor (maximum activity).
-
Incubation: Incubate the plates for 24-48 hours to allow for pathway activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This animal model is essential for evaluating the anti-tumor efficacy of SMO inhibitors in a living system.
Objective: To assess the ability of a test compound to inhibit the growth of Hh-dependent tumors in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
A cancer cell line with a constitutively active Hh pathway (e.g., medulloblastoma or BCC xenograft).
-
Test compound (e.g., PF-04449913) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups daily via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like Gli1 expression).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the treatment effect.
Visualizing Mechanisms and Workflows
Diagrams are provided to visually represent the key signaling pathway and a standard experimental workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-04449913 on Smoothened.
Caption: Workflow for a Hedgehog signaling luciferase reporter assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ajosr.org [ajosr.org]
- 6. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PF-0713
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for PF-0713, identified as 2,6-BIS((1R)-1-METHYLPROPYL)PHENOL (CAS: 1083093-47-3). Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 1083093-47-3) was located. The following guidance is based on safety data for structurally similar compounds, such as other alkylated phenols. This information should be used as a preliminary guide only. It is imperative to obtain the official SDS from the supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data for similar phenolic compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][3][4]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts or aerosols may be generated, use a NIOSH/MSHA approved respirator.[1][2]
Handling Guidelines:
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.[1][3][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all institutional, local, state, and federal regulations. The primary recommendation is to dispose of the compound and its container through a licensed and approved waste disposal contractor.[1][3][4][5][6]
Step 1: Waste Identification and Segregation
-
Identify all waste materials containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
Step 2: Waste Containment and Labeling
-
Solid Waste: Place solid waste, such as contaminated gloves and labware, into a suitable, clearly labeled, and closed container.
-
Liquid Waste: For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with phenolic compounds.
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "2,6-BIS((1R)-1-METHYLPROPYL)PHENOL".
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2][4]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal contractor with all necessary information about the waste, including any available safety data.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[6] Phenolic compounds can be toxic to aquatic life.[4]
-
DO NOT dispose of this compound in regular trash.
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as described above.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][6]
-
For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's EHS for assistance.
Quantitative Data Summary
Since no specific SDS for this compound is available, quantitative data from similar compounds is provided for reference. This data may not be representative of this compound.
| Property | 2,6-Di-tert-butylphenol[4] | o-sec-Butylphenol[1] | 2,6-Diisopropylphenol[2] | Di-sec-butylphenol (mixture)[3] |
| Molecular Formula | C14H22O | C10H14O | C12H18O | C14H22O |
| Molecular Weight | 206.33 | 150.22 | 178.27 | 206.32 |
| Appearance | White crystalline solid | Colorless to yellow liquid | Colorless to yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 253 °C | 226-228 °C | 240 °C | Not available |
| Melting Point | 37-39 °C | Not available | 18-20 °C | Not available |
| Flash Point | 113 °C | 102 °C | 110 °C | Not available |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling PF-0713
Disclaimer: No specific Safety Data Sheet (SDS) for PF-0713 (2,6-BIS((1R)-1-METHYLPROPYL)PHENOL) was found. The following guidance is based on safety data for similar phenol (B47542) compounds and should be used as a starting point for a comprehensive risk assessment. Researchers should consult with their institution's environmental health and safety (EHS) department for specific handling and disposal protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a GABAA receptor agonist. The procedural guidance herein is designed to answer specific operational questions regarding personal protective equipment (PPE), handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment
Based on data for analogous phenol compounds, this compound is anticipated to be toxic if ingested, inhaled, or in contact with skin. It may cause severe skin irritation and eye damage. All personnel handling this compound must use appropriate personal protective equipment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Use of a face shield is recommended when there is a splash hazard. |
| Body | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.
Handling:
-
Engineering Controls: All work with this compound, especially when handling the pure compound or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[1]
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Characterization: The waste generator is responsible for properly characterizing all waste materials.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific disposal procedures.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
